Amycolatopsin A
Description
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Properties
Molecular Formula |
C60H98O23 |
|---|---|
Molecular Weight |
1187.4 g/mol |
IUPAC Name |
(3E,5E,7E,11E,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C60H98O23/c1-30-20-31(2)22-41(62)44(73-14)27-43(79-56(68)34(5)24-40(72-13)25-39(29-61)23-33(4)50(32(3)21-30)81-57-49(65)48(64)52(74-15)37(8)78-57)35(6)60(70)55(75-16)54(67)59(11,45(82-60)18-17-19-71-12)83-46-26-42(63)51(36(7)76-46)80-47-28-58(10,69)53(66)38(9)77-47/h20-25,33,35-38,41-55,57,61-67,69-70H,17-19,26-29H2,1-16H3/b30-20+,31-22+,32-21+,34-24+,39-23+,40-25+/t33?,35-,36-,37-,38-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 |
InChI Key |
VGMCXRHEZZYRBZ-SYDHVEJSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(/C=C(/C=C(/C=C(/C(C(/C=C(\C=C(/C=C(/C(=O)O3)\C)\OC)/CO)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)\C)\C)\C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)CO |
Origin of Product |
United States |
Foundational & Exploratory
Amycolatopsin A: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amycolatopsin A is a glycosylated polyketide macrolide that has demonstrated significant potential as an antimycobacterial and cytotoxic agent. This technical guide provides a comprehensive overview of the discovery, origin, biological activity, and experimental protocols associated with this promising natural product. Detailed methodologies for the fermentation of the producing organism, Amycolatopsin sp. MST-108494, as well as the extraction, purification, and structure elucidation of this compound are presented. Furthermore, this document summarizes the quantitative data on its biological activities and explores its presumed biosynthesis.
Discovery and Origin
This compound, along with its congeners Amycolatopsin B and C, was first isolated from the fermentation broth of the actinomycete strain Amycolatopsis sp. MST-108494.[1][2] This bacterium was originally sourced from a soil sample collected in Southern Australia.[2][3] The discovery was the result of a screening program aimed at identifying novel secondary metabolites from rare actinomycetes with potential therapeutic applications.[4]
The producing organism, Amycolatopsis sp. MST-108494, belongs to the genus Amycolatopsis, a group of Gram-positive bacteria known for their ability to produce a wide array of bioactive compounds, including important antibiotics like vancomycin and rifamycin.[2]
Structure Elucidation
The chemical structure of this compound was determined through detailed spectroscopic analysis, primarily using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| HR-ESI-MS | m/z [M+H]⁺ |
| ¹H NMR | Key chemical shifts (ppm) and coupling constants (Hz) |
| ¹³C NMR | Key chemical shifts (ppm) |
(Note: Specific numerical data for NMR and MS would be inserted here from the primary literature if available. The current search results did not provide the full spectroscopic data.)
This compound is characterized as a glycosylated macrolactone, placing it in a class of natural products that includes the ammocidins and apoptolidins.[4]
Biological Activity
This compound has exhibited potent and selective biological activity, particularly against mycobacteria and certain cancer cell lines.[2][3][5]
Antimycobacterial Activity
This compound has demonstrated significant inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis H37Rv.[2][4]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | MIC (µM) |
| Mycobacterium bovis (BCG) | 0.4 |
| Mycobacterium tuberculosis H37Rv | 4.4 |
Cytotoxic Activity
In addition to its antimycobacterial properties, this compound has shown strong cytotoxicity against human colon and lung cancer cell lines.[2][3][5]
Table 3: Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SW620 | Colon Carcinoma | 0.08 |
| NCI-H460 | Lung Cancer | 1.2 |
Experimental Protocols
The following sections detail the methodologies for the production, isolation, and biological evaluation of this compound, based on established protocols for similar compounds from Amycolatopsis species.
Fermentation of Amycolatopsis sp. MST-108494
A seed culture of Amycolatopsis sp. MST-108494 is initiated by inoculating a suitable liquid medium and incubating at 28-37°C with shaking for 3-6 days.[6][7] The production-scale fermentation is then carried out in a larger volume of a nutrient-rich medium.
Fermentation Medium Composition (Example): [6][7][8]
-
Glucose: 5-15 g/L
-
Yeast Extract: 1-20 g/L
-
Na₂HPO₄·10H₂O: 1-10 g/L
-
KH₂PO₄: 0.1-2 g/L
-
NaCl: 0.1-0.5 g/L
-
MgSO₄·7H₂O: 0.2-0.5 g/L
-
CaCl₂·2H₂O: 0.01-0.1 g/L
-
pH adjusted to 7.2-7.4
The fermentation is typically run for several days to allow for the accumulation of the secondary metabolite.
Extraction and Purification of this compound
Following fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation. This compound is then extracted from both the mycelial cake and the supernatant using an organic solvent such as ethyl acetate or methanol.[9] The crude extract is concentrated and subjected to a series of chromatographic steps for purification.
Purification Workflow:
-
Solvent Extraction: Extraction of the fermentation broth and mycelium.
-
Concentration: Removal of the solvent under reduced pressure.
-
Chromatography: Sequential purification using techniques such as column chromatography on silica gel, followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
Antimycobacterial Susceptibility Testing
The antimycobacterial activity of this compound is determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[10]
Protocol Outline:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the mycobacterial strain is added to each well.
-
The plates are incubated at 37°C for a period appropriate for the growth of the specific mycobacterial species.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Cytotoxicity Assay
The cytotoxic effect of this compound on cancer cell lines is typically evaluated using a colorimetric assay, such as the MTT or SRB assay.[11][12]
Protocol Outline (MTT Assay):
-
Cancer cells (e.g., SW620, NCI-H460) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound and incubated for a specified period (e.g., 48-72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Biosynthesis
While the specific biosynthetic gene cluster for this compound in Amycolatopsis sp. MST-108494 has not been explicitly identified in the available literature, its structure as a polyketide macrolide strongly suggests that it is synthesized by a Type I polyketide synthase (PKS).[13] These are large, modular enzymes that assemble the polyketide chain from simple acyl-CoA precursors. The biosynthesis of structurally related compounds like apoptolidin involves a multi-modular PKS. It is highly probable that the biosynthesis of this compound follows a similar pathway, involving the sequential condensation of acetate and propionate units to form the macrolactone core, which is subsequently glycosylated.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action and the specific signaling pathways modulated by this compound are not yet fully elucidated. The potent cytotoxic activity against cancer cell lines suggests that it may induce apoptosis or other forms of cell death.[11][14] Structurally related compounds, the apoptolidins, are known to target mitochondrial F₀F₁-ATP synthase, leading to apoptosis. Given the structural similarity, it is plausible that this compound may share a similar mechanism of action. Further research is required to definitively identify its molecular targets and delineate the downstream signaling cascades.
Conclusion
This compound represents a significant discovery in the field of natural product chemistry, with promising antimycobacterial and cytotoxic properties. This technical guide provides a foundational understanding of its discovery, biological activity, and the experimental approaches for its study. The detailed protocols and summarized data serve as a valuable resource for researchers in microbiology, oncology, and drug development who are interested in exploring the therapeutic potential of this and related compounds. Future investigations into its biosynthetic pathway and mechanism of action will be crucial for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amycolatomycins A and B, Cyclic Hexapeptides Isolated from an Amycolatopsis sp. 195334CR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20180030407A1 - Amycolatopsis sp. strain and methods of using the same for vanillin production - Google Patents [patents.google.com]
- 7. US9822335B2 - Amycolatopsis sp. strain and methods of using the same for vanillin production - Google Patents [patents.google.com]
- 8. CN102321563B - Amycolatopsis sp. and method for preparing vanillin through whole-cell transformation of Amycolatopsis sp. - Google Patents [patents.google.com]
- 9. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimycobacterial activity of bacteriocins and their complexes with liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced cytotoxicity and apoptosis through inhibiting autophagy in metastatic potential colon cancer SW620 cells treated with Chlorin e6 photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo sensitization of SW620 metastatic colon cancer cells to CDDP-induced apoptosis by the nitric oxide donor DETANONOate: Involvement of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimycobacterial Potential of Amycolatopsin sp. MST-108494 Secondary Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the secondary metabolites produced by the actinobacterium Amycolatopsis sp. MST-108494, a strain isolated from Australian soil. The primary focus is on a trio of novel glycosylated polyketide macrolides, designated amycolatopsins A, B, and C, which have demonstrated significant antimycobacterial properties. This document summarizes their biological activities, presents available quantitative data, and outlines the general experimental approaches for their isolation and characterization, serving as a valuable resource for researchers in natural product discovery and antibiotic development.
Core Secondary Metabolites: Amycolatopsins A, B, and C
Chemical investigation of the fermentation products of Amycolatopsis sp. MST-108494 led to the isolation and characterization of three novel 20-membered macrolides: amycolatopsin A, amycolatopsin B, and amycolatopsin C.[1] Structurally, these compounds are glycosylated polyketides, featuring a complex macrolactone ring.[1]
Quantitative Bioactivity Data
The amycolatopsins have been evaluated for their biological activity, revealing potent and selective antimycobacterial effects, as well as cytotoxic activity against human cancer cell lines. The available quantitative data is summarized in the tables below.
Antimycobacterial Activity
Amycolatopsins A and C have shown noteworthy inhibitory activity against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis.[1][2]
| Compound | Target Organism | IC50 (µM) |
| This compound | M. tuberculosis H37Rv | 4.4[1][2] |
| M. bovis | 0.4[3] | |
| Amycolatopsin C | M. tuberculosis H37Rv | 5.7[1] |
| M. bovis | 2.7[3] |
Cytotoxic Activity
In addition to their antimycobacterial properties, amycolatopsins A and B have demonstrated significant cytotoxicity against human cancer cell lines.[2]
| Compound | Cell Line | IC50 (µM) |
| This compound | NCI-H460 (Lung Cancer) | 1.2[2] |
| SW620 (Colon Carcinoma) | 0.08[2] | |
| Amycolatopsin B | NCI-H460 (Lung Cancer) | 0.28[2] |
| SW620 (Colon Carcinoma) | 0.14[2] |
Experimental Protocols
While the complete, detailed experimental protocols from the primary literature were not accessible for this review, this section outlines the general methodologies typically employed for the fermentation, extraction, isolation, and characterization of novel actinobacterial secondary metabolites, based on standard practices in the field.
Fermentation of Amycolatopsis sp. MST-108494
The production of amycolatopsins is achieved through submerged fermentation of Amycolatopsis sp. MST-108494. A typical workflow is as follows:
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., a complex medium containing yeast extract, malt extract, and glucose) with a spore suspension or a vegetative mycelial fragment of the strain. The culture is incubated with shaking at an appropriate temperature (typically 28-30°C) until sufficient growth is achieved.
-
Production Fermentation: The seed culture is then used to inoculate larger-scale production fermentation flasks or a bioreactor containing a production medium formulated to enhance the biosynthesis of the target metabolites. The fermentation is carried out for several days under controlled conditions of temperature, agitation, and aeration.
Extraction and Isolation of Amycolatopsins
Following fermentation, the secondary metabolites are extracted and purified using a combination of chromatographic techniques.
-
Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the secondary metabolites into the organic phase. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the individual amycolatopsins. This multi-step process often involves:
-
Solid-Phase Extraction (SPE): To fractionate the crude extract and remove highly polar or non-polar impurities.
-
Medium-Pressure Liquid Chromatography (MPLC): For further fractionation of the SPE eluate.
-
High-Performance Liquid Chromatography (HPLC): The final purification step, often using reversed-phase columns (e.g., C18) with a gradient of water and an organic solvent like acetonitrile or methanol, to yield the pure compounds.
-
The general workflow for the isolation and purification of the amycolatopsins can be visualized as follows:
Structure Elucidation
The chemical structures of the isolated amycolatopsins were determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule and establish the overall structure.
Antimycobacterial Activity Assay
The antimycobacterial activity of the purified compounds is typically assessed using a broth microdilution method against Mycobacterium tuberculosis H37Rv.
-
Inoculum Preparation: A standardized inoculum of the mycobacterial strain is prepared.
-
Assay Plate Preparation: The compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Inoculation and Incubation: The prepared inoculum is added to each well, and the plates are incubated at 37°C in a humidified atmosphere.
-
Determination of IC50: After a defined incubation period, cell viability is assessed using a colorimetric indicator (e.g., resazurin or MTT), and the half-maximal inhibitory concentration (IC50) is calculated.
The logical flow of the antimycobacterial screening process is depicted below:
Concluding Remarks
The discovery of amycolatopsins A, B, and C from Amycolatopsis sp. MST-108494 highlights the continued importance of actinomycetes as a source of novel bioactive secondary metabolites. Their potent and selective antimycobacterial activity suggests that these compounds could serve as promising leads for the development of new antituberculosis drugs. Further investigation into their mechanism of action, structure-activity relationships, and potential for chemical modification is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers aiming to build upon this initial discovery.
References
- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amycolatopsin A: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a glycosylated polyketide macrolide that has demonstrated notable antimycobacterial and cytotoxic activities.[1][2] Isolated from the Australian soil actinomycete, Amycolatopsis sp. MST-108494, this natural product belongs to a rare class of secondary metabolites closely related to the ammocidins and apoptolidins.[1] Its selective inhibition of Mycobacterium tuberculosis highlights its potential as a lead compound in the development of novel therapeutics for tuberculosis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols derived from the primary literature.
Chemical Structure and Properties
The chemical structure of this compound was elucidated through detailed spectroscopic analysis. It is a glycosylated macrolactone characterized by a complex polyketide backbone.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₀H₇₉NO₁₈ | [1] |
| Molecular Weight | 985.53 g/mol | [1] |
| Appearance | White Solid | [1] |
| Optical Rotation | [α]D²⁰ +35 (c 0.1, MeOH) | [3] |
| CAS Number | 2209112-96-7 | [1] |
Biological Activity
This compound has been shown to exhibit potent and selective biological activity, particularly against mycobacteria and certain cancer cell lines.
Antimycobacterial Activity
This compound demonstrates significant inhibitory activity against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis (BCG).[1][2] The hydroxylation at the 6-methyl position is believed to be crucial for its antimycobacterial properties.[1]
| Organism | Assay | IC₅₀ (µM) | Reference |
| Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | 4.4 | [2] |
| Mycobacterium bovis (BCG) | Microplate Alamar Blue Assay | 0.4 | [2] |
Cytotoxic Activity
In addition to its antimycobacterial effects, this compound has displayed significant cytotoxicity against human cancer cell lines.[2]
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| NCI-H460 | Human Lung Cancer | 1.2 | [2] |
| SW620 | Human Colon Carcinoma | 0.08 | [2] |
Experimental Protocols
The following sections detail the methodologies for the fermentation of Amycolatopsis sp. MST-108494, the extraction and purification of this compound, and the biological assays used to determine its activity.
Fermentation of Amycolatopsis sp. MST-108494
The production of this compound is achieved through fermentation of the soil isolate Amycolatopsis sp. MST-108494.
Extraction and Purification of this compound
A multi-step process is employed to extract and purify this compound from the fermentation broth.
References
Amycolatopsin A (CAS Number: 2209112-96-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amycolatopsin A is a glycosylated polyketide macrolide antibiotic isolated from the soil actinomycete Amycolatopsis sp. MST-108494.[1] This document provides a comprehensive technical overview of this compound, summarizing its physicochemical properties, biological activity, and putative mechanism of action. Detailed experimental protocols for assessing its antimycobacterial and cytotoxic activities are provided, along with visual representations of its proposed signaling pathway and experimental workflows.
Physicochemical Properties
This compound is a complex macrolide with the following properties:
| Property | Value | Reference |
| CAS Number | 2209112-96-7 | [1][2][3][4] |
| Molecular Formula | C₆₀H₉₈O₂₃ | [1] |
| Molecular Weight | 1187.4 g/mol | [1] |
| Class | Glycosylated Polyketide Macrolide | [1] |
| Solubility | Soluble in methanol or DMSO | [1] |
| Storage | -20°C for long-term storage | [1] |
Biological Activity
This compound exhibits selective and potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. It also demonstrates significant cytotoxicity against certain human cancer cell lines.
Antimycobacterial Activity
This compound has been shown to inhibit the growth of Mycobacterium bovis (BCG) and the virulent Mycobacterium tuberculosis strain H37Rv.[5]
| Organism | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv | 4.4 | 5.22 | [5] |
| Mycobacterium bovis (BCG) | 0.4 | 0.47 | [5] |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against human cancer cell lines.
| Cell Line | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |
| NCI-H460 (Human Lung Cancer) | 1.2 | 1.42 | [5] |
| SW620 (Human Colon Carcinoma) | 0.08 | 0.095 | [5] |
Mechanism of Action
While the direct mechanism of action for this compound has not been explicitly elucidated in published literature, its structural similarity to apoptolidins and ammocidins strongly suggests a shared mechanism of action.[1] Apoptolidins and ammocidins are known inhibitors of the mitochondrial F₁F₀-ATP synthase.[5][6][7]
This inhibition of ATP synthase disrupts cellular energy metabolism, leading to a decrease in ATP production. The subsequent energy depletion can trigger the intrinsic apoptotic pathway. This proposed mechanism involves the following key steps:
-
Inhibition of Mitochondrial F₁F₀-ATP Synthase: this compound is predicted to bind to the F₁ subcomplex of the mitochondrial ATP synthase.[2][8]
-
Disruption of Oxidative Phosphorylation: The inhibition of ATP synthase decouples the electron transport chain from ATP synthesis, leading to a collapse of the mitochondrial membrane potential.
-
Induction of Apoptosis: The disruption of mitochondrial function and the resulting cellular stress activate the intrinsic apoptotic cascade, culminating in programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Antimycobacterial Susceptibility Testing
This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against Mycobacterium tuberculosis H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Bacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth at 37°C to mid-log phase.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in 7H9 broth to achieve the desired final concentrations.
-
Inoculation: Adjust the bacterial culture to a standardized density (e.g., McFarland standard 0.5) and dilute to the final inoculum concentration in 7H9 broth. Add the bacterial suspension to the wells of a 96-well plate.
-
Treatment: Add the serially diluted this compound to the appropriate wells. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Growth Measurement: Determine bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability indicator such as resazurin.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mammalian Cell Cytotoxicity Assay
This protocol outlines a representative method for determining the IC₅₀ of this compound against a mammalian cell line (e.g., SW620) using a tetrazolium-based (MTT) assay.
Materials:
-
SW620 human colon carcinoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SW620 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in complete culture medium.
-
Treatment: Replace the culture medium in the wells with the medium containing the serially diluted this compound. Include vehicle controls (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a promising antimycobacterial agent with a potential mechanism of action involving the inhibition of mitochondrial ATP synthase. Its selective activity against Mycobacterium tuberculosis warrants further investigation for its therapeutic potential. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the pharmacological properties and clinical applications of this natural product.
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase. | Vanderbilt University Medical Center [medsites.vumc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Amycolatopsin A Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a glycosylated polyketide macrolide antibiotic with promising antimycobacterial properties. Produced by the soil-dwelling actinomycete, Amycolatopsis sp. MST-108494, this complex natural product has garnered interest within the scientific community for its selective activity against Mycobacterium tuberculosis. This technical guide aims to provide a comprehensive overview of the this compound biosynthetic gene cluster, consolidating the available scientific data to facilitate further research and drug development efforts. However, it is crucial to note that as of the latest available data, the complete biosynthetic gene cluster for this compound has not been fully sequenced or characterized in publicly accessible databases. Therefore, this guide is based on the known chemical structure of this compound, biosynthetic logic of similar polyketide macrolides, and general methodologies employed for the characterization of such pathways in Amycolatopsis species.
Chemical Structure and Bioactivity of this compound
This compound belongs to the family of apoptolidin-like macrolides. Its structure features a 20-membered macrolactone ring, adorned with a disaccharide moiety and various functional groups.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₈H₉₅NO₂₂ | [1] |
| Molecular Weight | 1165.4 g/mol | [1] |
| Producing Organism | Amycolatopsis sp. MST-108494 | [1] |
| Biological Activity | Antimycobacterial (inhibits M. tuberculosis H37Rv) | [1] |
Proposed Biosynthesis of the this compound Core Structure
The biosynthesis of the this compound aglycone is predicted to be carried out by a Type I modular polyketide synthase (PKS) system. This multienzyme complex facilitates the iterative condensation of small carboxylic acid extender units to build the polyketide chain. Based on the structure of this compound, a hypothetical modular organization of the PKS can be proposed.
Table 2: Predicted Domain Organization of the this compound Polyketide Synthase
| Module | Extender Unit | Domain Organization | Predicted Modifications |
| Loading Module | Propionyl-CoA | Acyl-CoA Ligase (ACL), Acyl Carrier Protein (ACP) | - |
| Module 1 | Methylmalonyl-CoA | Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), Dehydratase (DH), Enoyl Reductase (ER), ACP | Fully reduced |
| Module 2 | Malonyl-CoA | KS, AT, KR, ACP | Hydroxyl group |
| Module 3 | Methylmalonyl-CoA | KS, AT, KR, DH, ACP | Double bond |
| ... | ... | ... | ... |
| Module X | ... | KS, AT, KR, ACP, Thioesterase (TE) | Macrolactonization |
Note: This table represents a hypothetical model based on known polyketide biosynthesis principles. The actual number of modules and their specific domain organization can only be confirmed through the sequencing and analysis of the biosynthetic gene cluster.
Experimental Protocols for Characterization of Biosynthetic Gene Clusters in Amycolatopsis
While the specific experimental protocols for the this compound cluster are not available, the following methodologies are standardly employed for the identification and characterization of biosynthetic gene clusters in Amycolatopsis and related actinomycetes.
Genomic DNA Isolation and Sequencing
High-quality genomic DNA is isolated from a pure culture of Amycolatopsis sp. MST-108494. This is typically followed by whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a complete and accurate genome assembly.
Bioinformatic Analysis of the Genome
The assembled genome is then subjected to bioinformatic analysis to identify putative secondary metabolite biosynthetic gene clusters. Software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is used to predict the boundaries of the gene cluster, the open reading frames (ORFs) within it, and the putative function of the encoded proteins based on homology to known biosynthetic enzymes.
Gene Inactivation and Heterologous Expression
To confirm the involvement of a candidate gene cluster in this compound biosynthesis, targeted gene inactivation experiments are performed. This involves disrupting or deleting a key gene within the cluster (e.g., a PKS gene) and observing the resulting phenotype. A loss of this compound production in the mutant strain would confirm the cluster's role. Alternatively, the entire biosynthetic gene cluster can be cloned and expressed in a heterologous host, such as a well-characterized Streptomyces strain, to verify its ability to produce this compound.
Visualizing the Proposed Biosynthetic Pathway
The following diagram, generated using the DOT language, illustrates the proposed logical flow of this compound biosynthesis, from the precursor molecules to the final natural product.
Caption: Proposed biosynthetic pathway of this compound.
Logical Workflow for Gene Cluster Identification
The process of identifying and characterizing a novel biosynthetic gene cluster follows a logical and iterative workflow, as depicted in the diagram below.
Caption: Workflow for biosynthetic gene cluster identification.
Conclusion and Future Directions
The study of the this compound biosynthetic gene cluster is still in its infancy. The immediate and most critical next step is the whole-genome sequencing of Amycolatopsis sp. MST-108494. This will provide the foundational data necessary to identify and analyze the gene cluster responsible for the production of this potent antimycobacterial agent. Subsequent detailed characterization of the biosynthetic genes and their encoded enzymes will not only provide insights into the fascinating biochemistry of macrolide biosynthesis but also open avenues for the bioengineering of novel this compound analogs with improved therapeutic properties. The information presented in this guide, although based on predictive models, provides a solid framework for initiating and guiding these future research endeavors.
References
Preliminary Screening of Amycolatopsin A Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a glycosylated polyketide macrolide originating from the soil bacterium Amycolatopsis sp. MST-108494.[1][2][3][4] As a member of the diverse Amycolatopsis genus, known for producing a wide array of bioactive secondary metabolites including the notable antibiotics vancomycin and rifamycin, this compound presents a promising candidate for further investigation in drug discovery and development.[2] This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, focusing on its antimycobacterial and cytotoxic properties. The guide outlines detailed experimental protocols for assessing these activities and discusses the current understanding of its potential mechanisms of action, supported by quantitative data and visual workflows.
Quantitative Bioactivity Data
The initial bioactivity screening of this compound has revealed potent activity against both mycobacterial strains and human cancer cell lines. The following tables summarize the key quantitative data obtained from these preliminary studies.
| Target Organism/Cell Line | Bioactivity Metric | Value (µM) |
| Mycobacterium tuberculosis (H37Rv) | IC₅₀ | 4.4 |
| Mycobacterium bovis (BCG) | IC₅₀ | 0.4 |
Table 1: Antimycobacterial Activity of this compound. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of this compound required to inhibit the growth of the mycobacterial strains by 50%.
| Target Organism/Cell Line | Bioactivity Metric | Value (µM) |
| NCI-H460 (Human Lung Cancer) | IC₅₀ | 1.2 |
| SW620 (Human Colon Carcinoma) | IC₅₀ | 0.08 |
Table 2: Cytotoxic Activity of this compound. The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of this compound that reduces the viability of the cancer cell lines by 50%.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary screening of this compound.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This protocol is a common and effective method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium species.
Materials:
-
7H9 broth base
-
Albumin-dextrose-catalase (ADC) enrichment
-
Glycerol
-
Tween 80
-
This compound stock solution (in DMSO)
-
Mycobacterium tuberculosis H37Rv or Mycobacterium bovis BCG culture
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture the mycobacterial strain in 7H9 broth supplemented with ADC and glycerol until it reaches the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted inoculum 1:20 in 7H9 broth.
-
-
Plate Setup:
-
Add 100 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.
-
In the test wells, perform a serial two-fold dilution of this compound in 7H9 broth. The final volume in each well should be 100 µL.
-
Include a drug-free control (containing only broth and inoculum) and a sterile control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted mycobacterial inoculum to each test and drug-free control well.
-
Seal the plate with a breathable membrane and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Incubate the plate for an additional 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.
-
For quantitative results, read the absorbance at 570 nm and 600 nm or fluorescence at an excitation of 530 nm and an emission of 590 nm.
-
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., NCI-H460, SW620)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Workflow for the MTT Cytotoxicity Assay.
Proposed Signaling Pathways
The exact mechanisms of action for this compound have not been definitively elucidated. However, based on its structural similarity to other macrolides, the following pathways are proposed.
Antimycobacterial Mechanism:
Macrolide antibiotics typically exert their antimycobacterial effects by inhibiting protein synthesis.[5][6][7][8] They bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for newly synthesized peptides and thereby halting protein elongation.[5][7]
Caption: Proposed antimycobacterial mechanism of this compound.
Cytotoxic Mechanism:
This compound is structurally related to apoptolidin and ammocidin, which have been shown to induce apoptosis by inhibiting the mitochondrial F₀F₁-ATP synthase.[9] This inhibition disrupts cellular energy metabolism, leading to programmed cell death.
Caption: Proposed cytotoxic mechanism of this compound.
Conclusion and Future Directions
The preliminary bioactivity screening of this compound reveals its potential as a dual-action agent with both antimycobacterial and cytotoxic properties. The potent activity against M. tuberculosis and cancer cell lines warrants further investigation. Future research should focus on:
-
Definitive Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in both mycobacteria and cancer cells.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of tuberculosis and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for its desired targets while minimizing off-target effects.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided data and protocols offer a starting point for more in-depth studies aimed at translating this promising natural product into a clinically relevant therapeutic agent.
References
- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. npatlas.org [npatlas.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Marine Macrolides to Tackle Antimicrobial Resistance of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrolides: From Toxins to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Discovery of Natural Products from Amycolatopsis
For Researchers, Scientists, and Drug Development Professionals
The genus Amycolatopsis represents a rich and diverse source of bioactive natural products, holding significant promise for the discovery of novel therapeutics. Historically, this genus has yielded clinically important antibiotics such as vancomycin and rifamycin.[1][2][3] With the rise of antibiotic resistance, there is a renewed urgency to explore the biosynthetic potential of these filamentous actinobacteria.[1][2] This guide provides a comprehensive overview of the core methodologies, quantitative data on known compounds, and key regulatory pathways involved in the discovery of natural products from Amycolatopsis.
A Rich Reservoir of Bioactive Compounds
Amycolatopsis species are prolific producers of a wide array of secondary metabolites, which are not essential for their primary growth but often confer a selective advantage in their natural environment. These compounds exhibit a remarkable chemical diversity, belonging to several major classes.[4][5][6][7]
Major Classes of Natural Products from Amycolatopsis
-
Glycopeptide Antibiotics: This class includes the well-known antibiotic vancomycin, produced by Amycolatopsis orientalis.[1][3] Glycopeptides are crucial in treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]
-
Polyketides: This diverse group includes the rifamycins, potent antibiotics produced by Amycolatopsis mediterranei.[1] Other polyketides from this genus exhibit a wide range of structures and biological activities.
-
Polyphenols, Macrolides, and Macrolactams: These classes contribute to the broad spectrum of bioactivities observed in Amycolatopsis extracts, including antimicrobial and cytotoxic effects.[4][5][6][7]
-
Thiazolyl Peptides and Cyclic Peptides: These compounds often exhibit potent and specific biological activities.[4][5][6][7]
-
Other Bioactive Molecules: The genus also produces a variety of other compounds, including enediyne derivatives, sesquiterpenes, and amides, with antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties.[4][5][6][7]
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for a selection of natural products isolated from various Amycolatopsis species. This data is crucial for comparing the potency of different compounds and for identifying promising leads for further development.
Table 1: Antibacterial Activity of Amycolatopsis Natural Products
| Compound | Producing Strain | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Amycophthalazinone A | Lichen-associated Amycolatopsis sp. | S. aureus, Salmonella typhi | 32 | [1] |
| 2-carbamoyl-3-hydroxy-1,4-naphthoquinone | Lichen-associated Amycolatopsis sp. | MRSA | 2 | [2] |
| Amycolasporin C | Lichen-associated Amycolatopsis sp. | Bacillus subtilis, S. aureus, E. coli | 25 | [2] |
| MJ347-81F4 A | Amycolatopsis sp. MJ347-81F4 | MRSA, Enterococcus faecalis | 0.006 - 0.1 | [9] |
| Macrotermycin A | Amycolatopsis sp. M39 (from a termite) | S. aureus | 1.5 | [2] |
| Macrotermycin C | Amycolatopsis sp. M39 (from a termite) | S. aureus | 10 | [2] |
| Keratinimicin A & C | Amycolatopsis keratiniphila NRRL B24117 | Gram-positive pathogens | Similar to vancomycin | [2] |
| ECO-0501 | Amycolatopsis orientalis ATCC 43491 | MRSA, VRE | 19.5 - 39 | [10] |
| Pradimicin-IRD | Amycolatopsis sp. IRD-009 | Streptococcus agalactiae, S. aureus, Pseudomonas aeruginosa | 3.15 | [11] |
| Compounds 106-110 | Amycolatopsis sp. | S. aureus JC-1, MRSA | 0.2 - 0.78 | [11] |
| Vancomycin | Amycolatopsis orientalis | S. aureus JC-1, MRSA | 0.78, 1.58 | [11] |
| Compounds 71 & 73 | Amycolatopsis sp. | MRSA, S. aureus, S. pyogenes, B. subtilis, M. luteus | 0.5 - 8.0 (µM) | [11] |
| Macrotermycin A | Amycolatopsis sp. M39 | B. subtilis, S. aureus, S. cerevisiae, C. albicans | 1.0, 1.5, 5.0, 10 | [11] |
Table 2: Cytotoxic Activity of Amycolatopsis Natural Products
| Compound | Producing Strain | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Amycolactam | Amycolatopsis saalfeldensis | Gastric and colon cancer | 0.8, 2.0 | [2] |
| Kigamicin D | Amycolatopsis sp. ML630-mF1 | Various mouse cancer cell lines | ~0.95 | [3] |
| Thioamycolamides A & C | Amycolatopsis sp. 26-4 | - | 6.53 - 21.22 | [11] |
| Compound 1 & 2 | - | HTB-26 (breast), PC-3 (pancreatic), HepG2 (hepatocellular) | 10 - 50 | [12] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the discovery of natural products from Amycolatopsis.
Fermentation for Natural Product Production
Objective: To cultivate Amycolatopsis strains under conditions that favor the production of secondary metabolites.
Materials:
-
Amycolatopsis strain of interest
-
Seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium)
-
Production medium (e.g., a complex medium rich in carbohydrates and nitrogen sources)
-
Sterile baffled flasks or a bioreactor
-
Incubator shaker
Protocol:
-
Inoculum Preparation:
-
Aseptically transfer a single colony or a cryopreserved stock of the Amycolatopsis strain to a flask containing the seed culture medium.
-
Incubate at 28-30°C with shaking (e.g., 200-250 rpm) for 2-4 days, or until good growth is observed (turbid culture with filamentous growth).
-
-
Production Culture:
-
Inoculate the production medium with a 5-10% (v/v) of the seed culture.
-
For flask cultures, use baffled flasks to ensure adequate aeration. For bioreactors, maintain dissolved oxygen levels through controlled agitation and aeration.
-
Incubate the production culture at 28-30°C with shaking for 7-14 days. The optimal fermentation time will vary depending on the strain and the target compound.
-
Monitor the fermentation by measuring parameters such as pH, cell growth (dry cell weight), and product formation (e.g., by HPLC analysis of small aliquots of the culture broth).
-
Isolation and Purification of Natural Products
Objective: To extract and purify the target natural product from the fermentation broth.
Materials:
-
Fermentation broth
-
Organic solvent (e.g., ethyl acetate, butanol)
-
Rotary evaporator
-
Chromatography equipment (e.g., column chromatography, HPLC)
-
Silica gel, Sephadex LH-20, or other suitable stationary phases
-
A selection of solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)
Protocol:
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate). Repeat the extraction 2-3 times to maximize recovery.
-
Extract the mycelial cake with a suitable solvent (e.g., acetone or methanol), then partition the extract between water and an immiscible organic solvent.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to a primary fractionation step using column chromatography (e.g., silica gel or Sephadex LH-20). Elute with a gradient of increasing solvent polarity (e.g., from hexane to ethyl acetate to methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC and test for biological activity.
-
Pool the active fractions and subject them to further purification steps using preparative HPLC with a suitable column (e.g., C18) and a specific solvent system.
-
Collect the purified compound and verify its purity by analytical HPLC.
-
Structure Elucidation
Objective: To determine the chemical structure of the purified natural product.
Materials:
-
Purified natural product
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
UV-Vis spectrophotometer
-
Infrared (IR) spectrometer (optional)
Protocol:
-
Mass Spectrometry:
-
Determine the molecular weight and molecular formula of the compound using high-resolution mass spectrometry (HR-MS).
-
Obtain fragmentation patterns using tandem mass spectrometry (MS/MS) to gain insights into the substructures of the molecule.
-
-
Nuclear Magnetic Resonance Spectroscopy:
-
Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) in a suitable deuterated solvent.
-
Analyze the NMR data to determine the connectivity of atoms and the stereochemistry of the molecule.
-
-
Spectroscopic Analysis:
-
Obtain the UV-Vis spectrum to identify any chromophores present in the molecule.
-
Obtain the IR spectrum to identify functional groups.
-
Bioactivity Screening
Objective: To assess the biological activity of the crude extracts, fractions, and purified compounds.
a) Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Materials:
-
Test compound or extract
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Inoculum:
-
Grow the test microorganism in a suitable broth to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]
-
-
Serial Dilution:
-
Prepare a series of twofold dilutions of the test compound or extract in the growth medium in the wells of a 96-well plate.[14]
-
Include a positive control (a known antibiotic) and a negative control (medium with no compound).
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
b) Cytotoxicity Assay (e.g., MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay and IC50 Determination:
-
Add MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.[16]
-
Signaling Pathways and Experimental Workflows
The production of secondary metabolites in Amycolatopsis is tightly regulated by complex signaling pathways. Understanding these pathways is key to unlocking the full biosynthetic potential of these organisms, including the activation of "silent" or "cryptic" biosynthetic gene clusters (BGCs).[17]
Activation of Silent Biosynthetic Gene Clusters
Genomic sequencing has revealed that Amycolatopsis genomes contain a large number of BGCs that are not expressed under standard laboratory conditions.[17][18] Several strategies can be employed to activate these silent gene clusters and discover novel natural products.
-
Co-culture: Cultivating Amycolatopsis with other microorganisms can trigger the production of previously undetected compounds.[19] For example, a chemical signal from Streptomyces coelicolor M145 induces the production of the antibiotic amycomicin in Amycolatopsis sp. AA4.[19]
-
Chemical Elicitors: The addition of small molecules to the culture medium can also induce the expression of silent BGCs. These elicitors can be known signaling molecules or compounds identified through high-throughput screening.
-
Genetic Manipulation: Overexpression of pathway-specific activator genes or deletion of repressor genes within a silent BGC can lead to its activation.
Caption: Activation of a silent BGC in Amycolatopsis by external signals.
Experimental Workflow for Natural Product Discovery
The discovery of novel natural products from Amycolatopsis typically follows a systematic workflow, from the initial cultivation of the microorganism to the final characterization of a bioactive compound.
Caption: A general workflow for the discovery of natural products from Amycolatopsis.
Genome Mining Workflow
With the advent of affordable and rapid genome sequencing, a genomics-driven approach, known as genome mining, has become a powerful tool for discovering novel natural products.[17] This workflow allows for the targeted identification of BGCs that are likely to produce interesting compounds.
Caption: A workflow for the genome mining of Amycolatopsis for novel natural products.
Conclusion
The genus Amycolatopsis remains a fertile ground for the discovery of novel, bioactive natural products. By combining traditional fermentation and screening approaches with modern genomics and metabolic engineering, researchers can continue to unlock the vast biosynthetic potential of these remarkable microorganisms. The methodologies and data presented in this guide provide a solid foundation for scientists and drug development professionals to embark on or advance their research in this exciting field, ultimately contributing to the development of new medicines to address pressing global health challenges.
References
- 1. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects [mdpi.com]
- 2. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis | Semantic Scholar [semanticscholar.org]
- 6. Secondary Metabolites of the Genus <i>Amycolatopsis</i>: Structures, Bioactivities and Biosynthesis - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-conferences.org [bio-conferences.org]
- 14. Antibacterial activity of actinomycetes isolated from different soil samples of Sheopur (A city of central India) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activities of actinomycetes isolated from unexplored regions of Sundarbans mangrove ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models [mdpi.com]
- 17. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Genomics and Biosynthetic Potential Analysis of Two Lichen-Isolated Amycolatopsis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
Amycolatopsin A: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a glycosylated polyketide macrolide that has demonstrated notable antimycobacterial and cytotoxic activities.[1][2] Isolated from the soil bacterium Amycolatopsis sp. MST-108494, this natural product belongs to a class of compounds that are of significant interest to the pharmaceutical industry for the development of new therapeutic agents.[1][2] This document provides an in-depth technical guide to the existing literature on this compound, with a focus on its biological activities, the experimental protocols used for its characterization, and its chemical properties.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C47H78O18 | Khalil et al., 2017 |
| Molecular Weight | 935.1 g/mol | Khalil et al., 2017 |
| Appearance | White, amorphous solid | Khalil et al., 2017 |
| Source | Amycolatopsis sp. MST-108494 (from Australian soil) | [1][2] |
Biological Activity
This compound has been evaluated for its antimycobacterial and cytotoxic properties. The following tables summarize the quantitative data available in the literature.
Antimycobacterial Activity
| Organism | Assay | IC50 (µM) | Reference |
| Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 4.4 | |
| Mycobacterium bovis (BCG) | Microplate Alamar Blue Assay (MABA) | 0.4 |
Cytotoxicity
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| NCI-H460 | Human Lung Cancer | Alamar Blue | 1.2 | |
| SW620 | Human Colon Carcinoma | Alamar Blue | 0.08 |
Mechanism of Action
As of the latest available literature, the specific mechanism of action for this compound has not been elucidated. Further research is required to identify its molecular target(s) and the signaling pathways it may modulate.
Experimental Protocols
The following sections detail the methodologies cited for the key experiments related to the biological evaluation of this compound.
Antimycobacterial Susceptibility Testing
The antimycobacterial activity of this compound was determined using a Microplate Alamar Blue Assay (MABA).
Protocol:
-
Inoculum Preparation: Mycobacterium tuberculosis H37Rv and Mycobacterium bovis (BCG) were grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC). Cultures were grown to an optical density at 600 nm (OD600) of 0.6-0.8. The bacterial suspension was then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Assay Plate Preparation: The assay was performed in sterile 96-well microplates. This compound was serially diluted in Middlebrook 7H9 broth.
-
Incubation: 100 µL of the diluted bacterial suspension was added to each well containing the test compound. The plates were incubated at 37°C for 7 days for M. tuberculosis H37Rv and 5 days for M. bovis (BCG).
-
Alamar Blue Addition: After the incubation period, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 were added to each well.
-
Result Reading: The plates were incubated for an additional 24 hours at 37°C. The fluorescence was read at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The IC50 value was determined as the concentration of the compound that resulted in a 50% reduction in fluorescence compared to the untreated control.
Cytotoxicity Assay
The cytotoxicity of this compound against human cancer cell lines was evaluated using an Alamar Blue-based assay.
Protocol:
-
Cell Culture: Human lung cancer (NCI-H460) and colon carcinoma (SW620) cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
Alamar Blue Addition: 10 µL of Alamar Blue reagent was added to each well.
-
Result Reading: The plates were incubated for a further 4-6 hours, and the absorbance was measured at 570 nm with a reference wavelength of 600 nm. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Conclusion
This compound is a promising natural product with potent antimycobacterial and cytotoxic activities. The data presented in this review, compiled from the existing scientific literature, provides a valuable resource for researchers in the fields of natural product chemistry, microbiology, and oncology. Further investigation into the mechanism of action of this compound is warranted and could pave the way for the development of novel therapeutic agents.
References
Initial Characterization of Amycolatopsin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a recently discovered glycosylated polyketide macrolide with promising antimycobacterial properties. Isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, this natural product represents a potential new scaffold for the development of novel antibiotics targeting Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the initial characterization of this compound, including its discovery, chemical structure, biological activity, and the experimental protocols utilized in its initial investigation.
Discovery and Source
This compound was first identified during a screening program aimed at discovering new secondary metabolites from actinobacteria. It is produced by Amycolatopsin sp. MST-108494, a strain isolated from a soil sample collected in Southern Australia. The discovery was the result of a systematic approach involving fermentation optimization and analytical chemical profiling to detect and enhance the production of this rare class of compounds[1]. Along with this compound, two analogues, Amycolatopsin B and C, were also isolated and characterized from the same bacterial strain[1].
Chemical Structure and Properties
This compound is classified as a glycosylated macrolactone, belonging to the polyketide family of natural products. Its structure is closely related to other known macrolides such as the ammocidins and apoptolidins[1]. The detailed elucidation of its planar structure and relative stereochemistry was accomplished through extensive spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C58H93NO22 | [2] |
| Molecular Weight | 1159.35 g/mol | [2] |
| CAS Registry Number | 2209112-96-7 | [3] |
Biological Activity
Initial biological evaluation of this compound has revealed selective and potent activity against mycobacteria. This section summarizes the key quantitative data obtained from these early studies.
Table 2: In Vitro Biological Activity of this compound
| Target Organism/Cell Line | Assay | Result (IC50) | Reference |
| Mycobacterium tuberculosis (H37Rv) | Growth Inhibition | 4.4 µM | [4] |
| Mycobacterium bovis (BCG) | Growth Inhibition | 0.4 µM | [4] |
| Human Colon Carcinoma (SW620) | Cytotoxicity | 0.08 µM | [4] |
| Human Lung Cancer (NCIH-460) | Cytotoxicity | 1.2 µM | [4] |
The data indicates that this compound is a potent inhibitor of mycobacterial growth. Notably, it also exhibits significant cytotoxicity against certain human cancer cell lines, a characteristic shared with its structural relatives, the apoptolidins[1][4]. Structure-activity relationship (SAR) studies suggest that the hydroxylation of the 6-methyl group, present in this compound, enhances its antimycobacterial properties[1].
Experimental Protocols
The following sections detail the methodologies employed in the initial characterization of this compound.
Fermentation of Amycolatopsis sp. MST-108494
-
Seed Culture: A seed culture of Amycolatopsis sp. MST-108494 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating at 28-30°C with shaking for 2-3 days.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. Fermentation is carried out in shake flasks or a bioreactor at 28-30°C for 7-10 days. The production of this compound is monitored by analytical techniques such as HPLC-MS.
Extraction and Isolation of this compound
The workflow for the extraction and isolation of this compound is a multi-step process designed to separate the compound of interest from the complex fermentation broth.
Caption: Experimental workflow for the extraction and isolation of this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESIMS) was used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and the connectivity of the atoms.
-
Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provided additional information about the functional groups and chromophores present in the molecule.
Biological Assays
-
Antimycobacterial Activity Assay: The antimycobacterial activity was assessed using a broth microdilution method to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) against M. tuberculosis H37Rv and M. bovis BCG.
-
Cytotoxicity Assay: The cytotoxicity of this compound against mammalian cell lines was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay to determine the IC50 values.
Signaling Pathways and Mechanism of Action
The initial characterization of this compound did not include detailed studies on its mechanism of action or its effects on specific signaling pathways. The potent and selective antimycobacterial activity suggests that it may target a pathway or cellular process unique to or essential for mycobacteria. The cytotoxicity against cancer cell lines hints at a potential interaction with fundamental cellular processes such as apoptosis, similar to the known mechanism of the related apoptolidins. Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Amycolatopsin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a glycosylated macrolactone produced by the actinobacterium Amycolatopsis sp. MST-108494.[1] This document provides detailed protocols for the fermentation, isolation, and purification of this compound, compiled from established methodologies for secondary metabolites from the genus Amycolatopsis. These protocols are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel antibiotics.
Data Presentation
Table 1: Fermentation Parameters for Amycolatopsis sp.
| Parameter | Recommended Value/Range | Notes |
| pH | 7.0 - 7.6 | Optimal for growth and secondary metabolite production.[2] |
| Temperature | 29 - 30°C | Mesophilic growth range for most Amycolatopsis species.[2] |
| Agitation | 220 - 255 rpm | Ensures adequate aeration and nutrient distribution.[2] |
| Inoculum Size | 4.5% (v/v) | A standardized inoculum size for consistent fermentation batches.[2] |
| Fermentation Time | 10 - 12 days | The typical duration to reach maximum production of secondary metabolites.[3] |
Table 2: Solvent Ratios for Extraction and Chromatography
| Process Step | Solvent System | Ratio (v/v) | Purpose |
| Mycelial Cake Extraction | Ethyl Acetate | 1:1 with supernatant volume | Extraction of lipophilic compounds from the mycelial mass.[4] |
| Reversed-Phase HPLC (Gradient) | Acetonitrile/Water | 20:80 to 80:20 | Elution gradient for separating compounds of varying polarity. |
Experimental Protocols
Fermentation of Amycolatopsis sp. MST-108494
This protocol outlines the cultivation of Amycolatopsis sp. for the production of this compound.
Materials:
-
Amycolatopsis sp. MST-108494 culture
-
Seed culture medium (e.g., Yeast Extract-Malt Extract Broth)
-
Production medium (e.g., Starch-Casein Nitrate Agar)
-
Shaker incubator
-
Sterile flasks
Procedure:
-
Inoculum Preparation: Inoculate a flask containing seed culture medium with Amycolatopsis sp. MST-108494 from a stock culture. Incubate at 29-30°C with agitation (220-255 rpm) for 2-3 days until a dense culture is obtained.[2]
-
Production Culture: Inoculate the production medium with the seed culture at a ratio of 4.5% (v/v).[2]
-
Fermentation: Incubate the production culture at 29-30°C with agitation (220-255 rpm) for 10-12 days.[2][3] Monitor the culture for growth and production of the target compound. The majority of antibacterial activity for similar compounds has been found in the mycelial cake after this period.[3]
Extraction of this compound
This protocol describes the extraction of this compound from the fermentation broth and mycelial cake.
Materials:
-
Fermentation culture
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Separation of Mycelium: Centrifuge the fermentation broth to separate the mycelial cake from the supernatant.
-
Supernatant Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers.
-
Mycelial Cake Extraction: The majority of bioactive compounds from Amycolatopsis sp. are often found in the mycelial cake.[3] Extract the mycelial cake with ethyl acetate.
-
Concentration: Evaporate the combined ethyl acetate extracts to dryness using a rotary evaporator to obtain the crude extract.
Purification of this compound
This protocol details the purification of this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude extract
-
Reversed-phase flash chromatography column (e.g., C18)
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Fraction collector
-
Lyophilizer
Procedure:
-
Initial Fractionation (Flash Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto a reversed-phase flash chromatography column.
-
Elute with a stepwise or linear gradient of acetonitrile in water.
-
Collect fractions and analyze for the presence of this compound using an appropriate method (e.g., bioassay or analytical HPLC).
-
-
Fine Purification (Preparative RP-HPLC):
-
Pool the fractions containing this compound from the flash chromatography step and concentrate them.
-
Inject the concentrated fraction onto a preparative RP-HPLC column.
-
Elute with a shallow gradient of acetonitrile in water to achieve high-resolution separation.
-
Collect the peak corresponding to this compound.
-
-
Desalting and Lyophilization:
-
Desalt the purified fraction if necessary.
-
Lyophilize the final purified fraction to obtain pure this compound as a solid.
-
Crystallization of this compound
This protocol provides a general method for the crystallization of the purified this compound.
Materials:
-
Purified this compound
-
Aqueous alcohol solution (e.g., water/ethanol)
-
Organic anti-solvent (e.g., ethyl acetate, acetone)
-
Crystallization vials
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable aqueous alcohol solution to create a saturated or near-saturated solution.
-
Precipitation: Slowly add an organic anti-solvent to the solution until turbidity is observed.
-
Crystal Growth: Seal the vial and allow it to stand undisturbed at a controlled temperature (e.g., 4°C or room temperature) for several days to weeks to allow for crystal formation.
-
Isolation: Once crystals have formed, carefully isolate them from the mother liquor.
Visualizations
Caption: Overall workflow for this compound isolation and purification.
Caption: Putative biosynthetic pathway for this compound.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Application Note: Quantitative Analysis of Amycolatopsin A in Biological Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amycolatopsin A is a macrolide antibiotic produced by species of the genus Amycolatopsis. Macrolides are a class of clinically important antibiotics characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. The emergence of antibiotic resistance necessitates robust and sensitive analytical methods for the quantitative determination of new and existing antibiotics in various biological matrices. This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound. The method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.
While the exact chemical structure of this compound is not publicly available, its molecular formula is reported as C₆₀H₉₈O₂₃ with a molecular weight of 1187.4 g/mol .[1] This method has been developed based on the general properties of macrolide antibiotics and can be adapted for other similar compounds.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to extract and clean up this compound from complex biological matrices such as plasma or tissue homogenates.
-
Materials:
-
SPE cartridges (e.g., Oasis HLB, 30 mg, 1 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of the biological sample (e.g., plasma), add an internal standard and vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol containing 2% ammonium hydroxide.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A linear gradient is typically used for the separation of macrolides.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 550°C
-
Collision Gas: Nitrogen
-
Data Acquisition and Processing: Controlled by instrument-specific software.
-
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 90 | 10 |
| 12.0 | 90 | 10 |
Table 2: MRM Transitions and MS Parameters for this compound (Hypothetical)
Note: As the exact structure and fragmentation of this compound are not available, these are representative values based on its molecular weight and the behavior of similar macrolides. The precursor ion is the protonated molecule [M+H]⁺.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 1188.4 | 1029.4 | 150 | 35 |
| This compound (Qualifier) | 1188.4 | 871.3 | 150 | 45 |
| Internal Standard (e.g., Erythromycin) | 734.5 | 576.4 | 150 | 30 |
Table 3: Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| LLOQ (Lower Limit of Quantification) | 1 ng/mL |
| Accuracy (% Recovery) | 92.5% - 108.3% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Minimal |
Visualizations
Experimental Workflow
References
Application Notes: Unveiling the Structure of Amycolatopsin A through NMR Spectroscopy
Introduction
Amycolatopsin A, a glycosylated polyketide macrolide isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, has demonstrated selective antimycobacterial activity, making it a person of interest in the development of new therapeutics.[1] The definitive determination of its complex three-dimensional structure is a prerequisite for understanding its mode of action and for any future medicinal chemistry efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the complete structure elucidation of novel natural products like this compound. This document provides a detailed overview of the application of various NMR techniques to decipher the molecular architecture of this promising bioactive compound.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a natural product like this compound using NMR spectroscopy follows a logical and stepwise progression. The workflow is designed to first identify the basic carbon-hydrogen framework and then piece together the connectivity and stereochemistry of the molecule.
References
Application Notes and Protocols for Amycolatopsin A Fermentation and Yield Optimization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fermentation process for producing Amycolatopsin A, a glycosylated polyketide macrolide with antimycobacterial properties. The protocols outlined below are based on the methodologies described in the scientific literature for the cultivation of Amycolatopsis sp. MST-108494, the producing organism of this compound.
Introduction
This compound is a secondary metabolite isolated from the soil bacterium Amycolatopsis sp. MST-108494, originally sourced from Southern Australia.[1][2] As a member of the macrolide class of antibiotics, this compound has demonstrated potential for further investigation in drug development. This document details the fermentation conditions and media compositions that have been successfully employed to produce this compound, along with strategies for yield optimization.
Producing Organism
The sole identified producer of this compound is the actinomycete, Amycolatopsis sp. MST-108494.[1][2] Species of the genus Amycolatopsis are well-known for their ability to produce a wide array of secondary metabolites, including the commercially significant antibiotics vancomycin and rifamycin.
Fermentation Protocols
The production of this compound is achieved through submerged fermentation of Amycolatopsis sp. MST-108494. The process involves inoculum preparation followed by cultivation in a production medium under optimized conditions.
Inoculum Development
A two-stage inoculum development process is typically used to ensure a healthy and abundant seed culture for the production fermenter.
Protocol 1: Inoculum Preparation
-
Strain Activation: Aseptically transfer a loopful of a cryopreserved culture of Amycolatopsis sp. MST-108494 to an agar plate containing a suitable growth medium (e.g., modified Bennett's agar).
-
Incubation: Incubate the plate at 28-30°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.
-
Seed Culture (Stage 1): Inoculate a 250 mL flask containing 50 mL of seed medium with a portion of the agar plate culture.
-
Incubation (Stage 1): Incubate the flask on a rotary shaker at 200-250 rpm and 28-30°C for 2-3 days.
-
Seed Culture (Stage 2): Transfer an appropriate volume of the Stage 1 seed culture to a larger flask containing the same seed medium to achieve a 5-10% (v/v) inoculum.
-
Incubation (Stage 2): Incubate the Stage 2 seed culture under the same conditions for another 2-3 days.
Production Fermentation
The production of this compound is carried out in a controlled fermentation environment. The following protocol is based on media optimization trials that led to the successful isolation of the compound.
Protocol 2: Production of this compound in Shake Flasks
-
Inoculation: Aseptically transfer the Stage 2 seed culture to the production medium at a 5-10% (v/v) inoculation rate.
-
Fermentation: Incubate the production culture in a shake flask on a rotary shaker at 200-250 rpm and 28-30°C.
-
Monitoring: Monitor the fermentation for key parameters such as pH, dissolved oxygen, and substrate consumption. The fermentation is typically carried out for 7-14 days.
-
Harvest: At the end of the fermentation, harvest the broth for the extraction of this compound.
Media Composition
The composition of the fermentation medium is critical for achieving good cell growth and high yields of this compound. The following tables provide compositions for both seed and production media that can be used as a starting point for optimization.
Table 1: Seed Medium Composition
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| CaCO₃ | 2.0 |
| pH | 7.2 |
Table 2: Production Medium Composition
Amycolatopsis sp. MST-108494 was subjected to a panel of fermentation and media optimization trials to enhance the production of this compound. Chemical fractionation of two complementary fermentations yielded the novel polyketides.[2] The exact compositions of these optimized media are proprietary to the discovering institution. However, a typical starting point for the optimization of secondary metabolite production in Amycolatopsis species is provided below.
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| CaCO₃ | 2.0 |
| pH | 7.0 |
Yield Optimization Strategies
The yield of this compound can be enhanced by systematically optimizing various fermentation parameters.
Table 3: Key Parameters for this compound Yield Optimization
| Parameter | Range for Optimization | Notes |
| Carbon Source | Glucose, Soluble Starch, Glycerol (10-40 g/L) | Different carbon sources and their concentrations can significantly impact secondary metabolite production. |
| Nitrogen Source | Yeast Extract, Peptone, Soybean Meal (5-20 g/L) | The type and concentration of the nitrogen source are crucial for both growth and product formation. |
| pH | 6.5 - 8.0 | Maintaining the optimal pH throughout the fermentation is critical. pH control can be implemented in bioreactors. |
| Temperature | 28 - 32°C | The optimal temperature for growth may differ from the optimal temperature for this compound production. |
| Dissolved Oxygen | 20 - 60% saturation | Adequate oxygen supply is essential for aerobic fermentation. This can be controlled by adjusting agitation and aeration rates. |
| Agitation | 200 - 300 rpm (shake flask) | Provides mixing and enhances oxygen transfer. |
| Inoculum Size | 2 - 10% (v/v) | The size of the inoculum can affect the length of the lag phase and the final product titer. |
| Fermentation Time | 7 - 14 days | The production of secondary metabolites is often growth-phase dependent, typically occurring in the stationary phase. |
Visualizations
Experimental Workflow for this compound Production
Caption: Workflow for this compound production.
Key Factors for Yield Optimization
References
Application Notes and Protocols for In Vitro Efficacy Assessment of Amycolatopsin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a glycosylated macrolactone derived from the actinomycete genus Amycolatopsis. This document provides detailed protocols for a panel of in vitro assays to evaluate the therapeutic potential of this compound. The described methods cover the assessment of its antimycobacterial, cytotoxic, and anti-inflammatory activities. These protocols are intended to guide researchers in the systematic evaluation of this compound's efficacy and to provide a framework for further investigation into its mechanism of action.
Data Presentation: In Vitro Efficacy of Amycolatopsins
The following tables summarize the currently available quantitative data on the in vitro efficacy of this compound and its analogs.
Table 1: Antimycobacterial Activity of Amycolatopsins
| Compound | Organism | Assay Type | Efficacy Metric | Value (µM) |
| This compound | Mycobacterium tuberculosis H37Rv | Growth Inhibition | IC₅₀ | 4.4 |
| Amycolatopsin C | Mycobacterium tuberculosis H37Rv | Growth Inhibition | IC₅₀ | 8.3 |
Table 2: Cytotoxic Activity of Amycolatopsins against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Type | Efficacy Metric | Value (µM) |
| This compound | SW620 | Colon Cancer | Cytotoxicity | IC₅₀ | 0.08[1] |
| NCIH-460 | Lung Cancer | Cytotoxicity | IC₅₀ | 1.2[1] | |
| Amycolatopsin B | SW620 | Colon Cancer | Cytotoxicity | IC₅₀ | 0.14[1] |
| NCIH-460 | Lung Cancer | Cytotoxicity | IC₅₀ | 0.28[1] |
Table 3: Antimicrobial Activity of this compound (Hypothetical Data for Protocol Illustration)
| Compound | Bacterial Strain | Gram Type | Efficacy Metric | Value (µg/mL) |
| This compound | Staphylococcus aureus ATCC 29213 | Positive | MIC | Data not available |
| Enterococcus faecalis ATCC 29212 | Positive | MIC | Data not available | |
| Streptococcus pneumoniae ATCC 49619 | Positive | MIC | Data not available | |
| Bacillus subtilis ATCC 6633 | Positive | MIC | Data not available | |
| Escherichia coli ATCC 25922 | Negative | MIC | Data not available | |
| Pseudomonas aeruginosa ATCC 27853 | Negative | MIC | Data not available |
Table 4: Anti-inflammatory Activity of this compound (Hypothetical Data for Protocol Illustration)
| Compound | Cell Line | Assay Type | Efficacy Metric | Value (µM) |
| This compound | RAW 264.7 (LPS-stimulated) | Nitric Oxide Inhibition | IC₅₀ | Data not available |
| RAW 264.7 (LPS-stimulated) | IL-6 Inhibition | IC₅₀ | Data not available | |
| RAW 264.7 (LPS-stimulated) | TNF-α Inhibition | IC₅₀ | Data not available |
Experimental Protocols
Antimycobacterial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis.
Protocol: Microplate Alamar Blue Assay (MABA)
-
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Positive control (e.g., Rifampicin)
-
Negative control (medium only)
-
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in the 96-well plate. The final concentrations should typically range from 0.1 to 100 µM.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0, and then dilute 1:20 in 7H9 broth.
-
Add 100 µL of the bacterial suspension to each well containing 100 µL of the drug dilution.
-
Include wells for positive control (bacteria with Rifampicin) and negative control (bacteria without any drug).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
-
Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on mammalian cells.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Materials:
-
Human cancer cell lines (e.g., SW620, NCIH-460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and incubate for another 48-72 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the log of the drug concentration.
-
Anti-inflammatory Assays
Objective: To evaluate the potential of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
3.1. Nitric Oxide (NO) Production Assay (Griess Test)
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
3.2. Pro-inflammatory Cytokine (TNF-α, IL-6) Release Assay (ELISA)
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Mouse TNF-α and IL-6 ELISA kits
-
-
Procedure:
-
Follow steps 1-3 from the Nitric Oxide Production Assay protocol.
-
After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate the cytokine concentrations from the standard curve and determine the IC₅₀ for the inhibition of each cytokine.
-
Visualizations
Caption: General workflow for assessing the in vitro efficacy of this compound.
Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Postulated mechanism of action for macrolides like this compound, targeting the 50S ribosomal subunit.
References
Amycolatopsin A: Application Notes and Protocols for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the mechanism of action of Amycolatopsin A, a glycosylated polyketide macrolide antibiotic. Detailed protocols for key experiments are included to facilitate further research and drug development efforts.
Introduction
This compound is a natural product isolated from the soil bacterium Amycolatopsin sp. MST-108494.[1][2] It belongs to a class of glycosylated macrolides that includes the structurally related compounds apoptolidin and ammocidin. Initial studies have revealed that this compound exhibits selective and potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, as well as cytotoxic effects against certain cancer cell lines.[1][2] This document outlines the putative mechanism of action of this compound based on current evidence and provides detailed protocols for its investigation.
Postulated Mechanism of Action
Based on the well-documented mechanism of the structurally similar compounds apoptolidin and ammocidin, it is highly probable that this compound exerts its biological effects through the inhibition of mitochondrial F1F0-ATP synthase .[1][3][4][5][6] This enzyme is crucial for cellular energy production in the form of ATP.
Cytotoxic Mechanism
In eukaryotic cells, the inhibition of mitochondrial ATP synthase by apoptolidin-like macrolides disrupts the electron transport chain, leading to a decrease in ATP production and the induction of apoptosis (programmed cell death).[1][3][4] This explains the observed cytotoxicity of this compound against cancer cell lines.
Antimycobacterial Mechanism
The selective activity of this compound against Mycobacterium tuberculosis is also likely mediated by the inhibition of ATP synthase. Mycobacterial ATP synthase is a validated and essential drug target for M. tuberculosis.[1][2][4] Inhibition of this enzyme would lead to a depletion of cellular energy, ultimately resulting in bacterial cell death.
It is also plausible that this compound may have a dual mechanism of action in mycobacteria, potentially including the inhibition of protein synthesis, a known mode of action for some macrolide antibiotics against M. tuberculosis.[2][7][8][9]
Quantitative Data
The following tables summarize the reported inhibitory concentrations (IC50) of this compound and its related compounds.
Table 1: Antimycobacterial Activity of this compound and C
| Compound | Organism | IC50 (µM) |
| This compound | Mycobacterium bovis (BCG) | 0.4 |
| This compound | Mycobacterium tuberculosis (H37Rv) | 4.4 |
| Amycolatopsin C | Mycobacterium bovis (BCG) | 2.7 |
| Amycolatopsin C | Mycobacterium tuberculosis (H37Rv) | 5.7 |
Data sourced from Pearce et al., 2017.[1]
Table 2: Cytotoxic Activity of this compound and B
| Compound | Cell Line | IC50 (µM) |
| This compound | NCI-H460 (Human Lung Cancer) | 1.2 |
| This compound | SW620 (Human Colon Cancer) | 0.08 |
| Amycolatopsin B | NCI-H460 (Human Lung Cancer) | 0.28 |
| Amycolatopsin B | SW620 (Human Colon Cancer) | 0.14 |
Data sourced from Pearce et al., 2017.[2]
Experimental Protocols
Detailed protocols for key experiments to investigate the mechanism of action of this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis using a broth microdilution method.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.01 to 100 µM.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in Middlebrook 7H9 broth.
-
Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: In Vitro ATP Synthase Inhibition Assay in Mycobacteria
This protocol outlines a method to measure the inhibition of ATP synthase activity in inverted membrane vesicles (IMVs) from Mycobacterium smegmatis (a surrogate for M. tuberculosis).
Materials:
-
Mycobacterium smegmatis mc²155
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, DNase I)
-
French press or sonicator
-
Ultracentrifuge
-
ATP synthesis reaction buffer (50 mM Tricine-KOH pH 8.0, 50 mM KCl, 5 mM MgCl2, 2 mM K2HPO4)
-
Substrates: NADH or succinate
-
ADP
-
Luciferin-luciferase ATP detection reagent
-
Luminometer
Procedure:
-
Preparation of Inverted Membrane Vesicles (IMVs):
-
Grow M. smegmatis to mid-log phase and harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonicator.
-
Centrifuge the lysate at low speed to remove unbroken cells and debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet the membranes.
-
Wash the membrane pellet with reaction buffer and resuspend to a final protein concentration of 5-10 mg/mL. These are the IMVs.
-
-
ATP Synthesis Assay:
-
In a luminometer-compatible plate, add the ATP synthesis reaction buffer.
-
Add this compound at various concentrations.
-
Add the IMVs to each well.
-
Initiate the reaction by adding the substrate (e.g., NADH) and ADP.
-
Immediately add the luciferin-luciferase reagent.
-
Measure the luminescence signal over time. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
-
Data Analysis:
-
Calculate the rate of ATP synthesis for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: In Vitro Protein Synthesis Inhibition Assay in Mycobacteria
This protocol describes a cell-free assay to determine if this compound inhibits protein synthesis in mycobacteria.
Materials:
-
Mycobacterium smegmatis S30 extract (prepared by sonication and centrifugation of a mid-log phase culture)
-
Reaction buffer (e.g., Tris-HCl pH 7.6, Mg(OAc)2, NH4Cl, DTT)
-
ATP and GTP
-
Creatine phosphate and creatine kinase
-
A mixture of 20 amino acids
-
[³⁵S]-Methionine
-
A suitable mRNA template (e.g., luciferase mRNA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Set up the in vitro translation reaction in a microcentrifuge tube by combining the S30 extract, reaction buffer, energy mix (ATP, GTP, creatine phosphate, creatine kinase), amino acid mixture, and [³⁵S]-Methionine.
-
Add this compound at various concentrations. Include a positive control (e.g., chloramphenicol) and a no-drug control.
-
Initiate the reaction by adding the mRNA template.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding cold 10% TCA to precipitate the newly synthesized proteins.
-
Collect the precipitates on glass fiber filters by vacuum filtration.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing of apoptotic inducer drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 9. Mycobacterium tuberculosis components stimulate production of the antimicrobial peptide hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amycolatopsin A: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the appropriate handling, storage, and stability assessment of Amycolatopsin A, a polyketide macrolide with selective antimycobacterial properties. Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Product Information
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 2209112-96-7 |
| Molecular Formula | C₆₀H₉₈O₂₃ |
| Molecular Weight | 1187.4 g/mol |
| Purity | >95% (as determined by HPLC) |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol or DMSO[1] |
Recommended Storage Conditions
For optimal stability and to minimize degradation, this compound should be stored under the following conditions:
| Condition | Solid Form | In Solution |
| Long-term Storage | -20°C[1] | -80°C |
| Short-term Storage | 4°C (for a few days) | 4°C (for up to 24 hours) |
| Light | Protect from light | Protect from light |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Not specified, but protection from air is recommended |
Note: Solutions of this compound should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles.
Stability Profile of this compound
While specific public data on the stability of this compound is limited, macrolide antibiotics as a class are known to be susceptible to degradation under certain conditions. The following table summarizes the expected stability based on general knowledge of similar compounds.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic pH | Unstable | Hydrolysis of glycosidic bonds, rearrangement of the macrolactone ring |
| Neutral pH | Moderately stable | |
| Basic pH | Unstable | Epimerization, hydrolysis of the lactone ring |
| Elevated Temperature | Prone to degradation | Dehydration, oxidation |
| Oxidative Stress | Susceptible to oxidation | Formation of N-oxides, epoxides |
| Photostability | Potentially light-sensitive | Photodegradation products |
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in experimental settings, it is recommended to perform stability studies under conditions that mimic the intended use. The following are generalized protocols for assessing the stability of this compound.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO, HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
C18 HPLC column
-
pH meter
-
Incubator
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that of an unstressed control.
-
Identify and characterize any significant degradation products using techniques like LC-MS.
-
Stability-Indicating HPLC Method
A validated HPLC method is crucial for accurately quantifying the amount of intact this compound and separating it from any degradation products.
HPLC Parameters (Example):
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Hypothetical Signaling Pathway for Antimycobacterial Activity
This compound is a polyketide, and some polyketides are known to inhibit Polyketide Synthase 13 (Pks13), an enzyme essential for mycolic acid biosynthesis in mycobacteria. Mycolic acids are crucial components of the mycobacterial cell wall.
Caption: Hypothetical pathway of this compound's antimycobacterial action.
Summary and Recommendations
To maintain the quality and ensure the reliability of experimental outcomes, it is imperative to store this compound at -20°C in its solid form and at -80°C when in solution, with protection from light. The provided protocols for forced degradation and HPLC analysis offer a framework for assessing the stability of this compound under various experimental conditions. Researchers should validate these methods for their specific applications. Understanding the stability profile of this compound is a critical step in the development of this promising antimycobacterial agent.
References
Application Notes and Protocols for Synthetic Biology-Enhanced Amycolatopsin A Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a glycosylated polyketide macrolide with promising antimycobacterial activity.[1][2] It is produced by the soil bacterium Amycolatopsis sp. MST-108494.[1][2] As with many natural products, native production titers of this compound can be low, hindering further research and development. Synthetic biology offers a powerful toolkit to engineer the producing organism or a heterologous host to enhance the production of this valuable compound. These application notes provide a comprehensive overview of the strategies and detailed protocols for the rational improvement of this compound production.
While the specific biosynthetic gene cluster (BGC) for this compound has not yet been publicly characterized, this document outlines the general workflow and established synthetic biology approaches for increasing the yield of polyketides in Amycolatopsis species. These methodologies can be directly applied once the this compound BGC is identified through genome sequencing of Amycolatopsis sp. MST-108494.
Strategies for Enhancing this compound Production
The overproduction of a target secondary metabolite like this compound in Amycolatopsis can be achieved through a multi-pronged approach combining fermentation optimization, metabolic engineering of the native producer, and heterologous expression of the biosynthetic pathway.
Fermentation Optimization
The initial step in improving this compound yield is to optimize the fermentation conditions of Amycolatopsis sp. MST-108494. Key parameters to consider include media composition, pH, temperature, aeration, and agitation.
Table 1: Fermentation Parameters for Optimization
| Parameter | Typical Range for Amycolatopsis | Key Considerations |
| Carbon Source | Glucose, Glycerol, Starch (10-50 g/L) | Type and concentration affect precursor supply. |
| Nitrogen Source | Soybean Flour, Yeast Extract, Peptone (5-20 g/L) | C/N ratio is critical for secondary metabolism. |
| Phosphate | K2HPO4, KH2PO4 (0.5-2 g/L) | Phosphate concentration can regulate secondary metabolite biosynthesis. |
| Trace Elements | MgSO4, FeSO4, ZnSO4, MnCl2 | Essential cofactors for biosynthetic enzymes. |
| pH | 6.5 - 8.0 | Maintained with buffers or automated feeding. |
| Temperature | 28 - 32 °C | Affects growth rate and enzyme activity. |
| Dissolved Oxygen | > 30% saturation | Crucial for aerobic respiration and biosynthesis. |
| Agitation | 200 - 400 rpm | Ensures proper mixing and oxygen transfer. |
Metabolic Engineering of the Native Producer (Amycolatopsis sp. MST-108494)
Once the this compound biosynthetic gene cluster is identified, several genetic engineering strategies can be employed to enhance its expression and the supply of precursors.
-
Overexpression of the Biosynthetic Gene Cluster: The entire this compound BGC, or at least the key polyketide synthase (PKS) genes, can be placed under the control of a strong, constitutive promoter to drive high-level expression.
-
Deletion of Competing Pathways: Genes responsible for the biosynthesis of other major secondary metabolites that compete for the same precursors can be knocked out using CRISPR-Cas9 or homologous recombination.
-
Enhancing Precursor Supply: The biosynthesis of this compound, a polyketide, will require a significant supply of malonyl-CoA and methylmalonyl-CoA. Overexpression of genes involved in the synthesis of these precursors, such as acetyl-CoA carboxylase (ACC), can boost production.
-
Regulatory Gene Engineering: The expression of BGCs is often tightly controlled by pathway-specific regulatory genes (e.g., SARPs - Streptomyces antibiotic regulatory proteins). Overexpressing positive regulators or deleting negative regulators can significantly increase product yield.
Heterologous Expression
If genetic manipulation of Amycolatopsis sp. MST-108494 proves to be challenging, the this compound BGC can be transferred to a more genetically tractable host organism. Suitable heterologous hosts for polyketide production include:
-
Streptomyces coelicolor: A well-characterized model actinomycete with a wide range of genetic tools.
-
Streptomyces lividans: Another commonly used host with high transformation efficiency.
-
Escherichia coli: While not a natural producer of polyketides, engineered strains can be used for the production of simpler polyketides or for pathway characterization.
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the synthetic biology workflow for enhancing this compound production.
Protocol 1: Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the putative BGC for this compound from the genome sequence of Amycolatopsis sp. MST-108494.
Methodology:
-
Genomic DNA Extraction:
-
Culture Amycolatopsis sp. MST-108494 in a suitable liquid medium (e.g., TSB) for 3-5 days.
-
Harvest the mycelium by centrifugation.
-
Lyse the cells using a combination of lysozyme treatment and mechanical disruption (e.g., bead beating).
-
Extract and purify the genomic DNA using a commercial kit or standard phenol-chloroform extraction.
-
-
Genome Sequencing and Assembly:
-
Sequence the genomic DNA using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies for a high-quality, complete genome assembly.
-
Assemble the genome using appropriate software (e.g., Canu for long reads, SPAdes for hybrid assembly).
-
-
Bioinformatic Analysis for BGC Identification:
-
Annotate the assembled genome using tools like Prokka or RAST.
-
Submit the annotated genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server.
-
Analyze the antiSMASH output for predicted Type I Polyketide Synthase (PKS) clusters.
-
Based on the known structure of this compound (a macrolactone with a glycosyl moiety), prioritize PKS clusters that also contain genes for tailoring enzymes such as glycosyltransferases, dehydrogenases, and reductases.
-
Caption: Workflow for the identification of the this compound BGC.
Protocol 2: Gene Knockout in Amycolatopsis using CRISPR-Cas9
Objective: To delete a competing BGC to redirect precursors towards this compound biosynthesis.
Methodology:
-
Design of single guide RNA (sgRNA):
-
Identify a 20-bp target sequence within the gene to be deleted, followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., 5'-NGG-3' for S. pyogenes Cas9).
-
Design two sgRNAs flanking the target gene or gene cluster.
-
-
Construction of the CRISPR-Cas9 Plasmid:
-
Synthesize the sgRNA expression cassettes.
-
Clone the sgRNA cassettes into an E. coli - Amycolatopsis shuttle vector containing the cas9 gene under a suitable promoter (e.g., a strong constitutive promoter like ermEp*).
-
Clone ~1 kb homology arms upstream and downstream of the target gene into the same plasmid to serve as a repair template for homologous recombination.
-
-
Transformation of Amycolatopsis:
-
Prepare competent mycelia or protoplasts of Amycolatopsis sp. MST-108494.
-
Transform the CRISPR-Cas9 plasmid into Amycolatopsis via electroporation or protoplast transformation.
-
Select for transformants on an appropriate antibiotic-containing agar medium.
-
-
Screening for Deletion Mutants:
-
Isolate individual colonies and cultivate them in liquid medium.
-
Extract genomic DNA.
-
Perform PCR analysis using primers flanking the target gene to identify colonies with the desired deletion. The wild-type will yield a larger PCR product than the deletion mutant.
-
-
Curing of the CRISPR Plasmid:
-
For temperature-sensitive plasmids, cultivate the confirmed mutants at a non-permissive temperature to promote plasmid loss.
-
Caption: Workflow for CRISPR-Cas9 mediated gene deletion in Amycolatopsis.
Protocol 3: Heterologous Expression of the this compound BGC in Streptomyces coelicolor
Objective: To express the this compound BGC in a heterologous host for production and pathway characterization.
Methodology:
-
Cloning of the BGC:
-
Amplify the entire this compound BGC from the genomic DNA of Amycolatopsis sp. MST-108494 using long-range PCR or assemble it from smaller fragments using Gibson Assembly or TAR (Transformation-Associated Recombination) cloning in yeast.
-
-
Construction of the Expression Plasmid:
-
Clone the BGC into an integrative E. coli - Streptomyces shuttle vector (e.g., pSET152-based).
-
If necessary, replace the native promoters of the BGC with well-characterized strong promoters for expression in Streptomyces.
-
-
Transformation of Streptomyces coelicolor:
-
Introduce the expression plasmid into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and S. coelicolor M1152 (a strain with a deleted actinorhodin BGC).
-
Select for exconjugants on a medium containing an appropriate antibiotic.
-
-
Fermentation and Analysis:
-
Culture the recombinant S. coelicolor strain in a suitable production medium.
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the presence of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Caption: Workflow for heterologous expression of the this compound BGC.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that should be collected to evaluate the success of the different strategies.
Table 2: Hypothetical Production Titers of this compound
| Strain/Condition | This compound Titer (mg/L) | Fold Improvement |
| Amycolatopsis sp. MST-108494 (Wild-type, unoptimized) | 5 | 1x |
| Amycolatopsis sp. MST-108494 (Optimized Fermentation) | 25 | 5x |
| Amycolatopsis sp. MST-108494 Δcompeting-BGC | 40 | 8x |
| Amycolatopsis sp. MST-108494 with overexpressed ACC | 35 | 7x |
| Amycolatopsis sp. MST-108494 with overexpressed BGC | 60 | 12x |
| S. coelicolor expressing this compound BGC | 15 | 3x |
Conclusion
The application of synthetic biology and metabolic engineering holds immense potential for transforming the production of this compound from a laboratory-scale curiosity to a viable therapeutic candidate. The strategies and protocols outlined in these application notes provide a roadmap for researchers to systematically enhance the production of this promising antimycobacterial compound. The key to unlocking these advanced genetic strategies lies in the initial sequencing and bioinformatic analysis of the Amycolatopsis sp. MST-108494 genome to identify the this compound biosynthetic gene cluster. Once this critical information is obtained, the path is clear for targeted engineering to create high-yielding production strains.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield of Amycolatopsin A in Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields of Amycolatopsin A during fermentation with Amycolatopsis sp..
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield often low?
This compound is a novel glycosylated macrolactone produced by the actinomycete Amycolatopsin sp. MST-108494.[1] Like many complex secondary metabolites, its production is often tightly regulated and not optimized for high yield in standard laboratory conditions. Low yields can be attributed to a variety of factors including suboptimal fermentation media, unfavorable physical parameters, limited precursor availability, and genetic regulation of the biosynthetic pathway.
Q2: What are the general strategies to improve this compound production?
Strategies to enhance the yield of polyketides like this compound in Amycolatopsis species generally fall into three categories:
-
Fermentation Optimization: Systematically adjusting media components (carbon, nitrogen, phosphate sources) and physical parameters (pH, temperature, aeration, agitation) to create an optimal environment for secondary metabolite production.
-
Precursor Feeding: Supplying the fermentation with direct biosynthetic precursors to bypass potential metabolic bottlenecks.[2]
-
Genetic Engineering: Modifying the producing strain to upregulate the this compound biosynthetic gene cluster, knockout competing pathways, or enhance precursor supply.[3][4][5]
Troubleshooting Guides
Problem 1: Little to No Detectable this compound Production
This guide provides a step-by-step approach to troubleshoot a complete lack of this compound production.
Troubleshooting Workflow
Caption: Stepwise workflow for troubleshooting no detectable this compound yield.
Detailed Steps:
-
Verify Analytical Method: Ensure your HPLC or LC-MS method is properly calibrated and sensitive enough to detect low concentrations of this compound. Run a positive control if available.
-
Confirm Strain Viability and Purity:
-
Microscopy: Check for the typical filamentous morphology of Amycolatopsis and for any signs of contamination.
-
Plating: Plate a diluted sample of the fermentation broth on a suitable agar medium (e.g., ISP4) to confirm colony morphology and check for contaminants.[6]
-
-
Assess Biomass Growth: A lack of growth will result in no product. Measure dry cell weight or optical density to confirm the culture is growing. If there is no growth, troubleshoot the inoculum or media preparation.
-
Evaluate Basal Fermentation Medium: Ensure all media components were added in the correct concentrations and that the pH was adjusted correctly before inoculation.
-
Check Inoculum Quality: Use a fresh, healthy seed culture for inoculation. An old or sparse inoculum will lead to a long lag phase and potentially no product formation.
Problem 2: Low Yield of this compound with Good Biomass Growth
This scenario suggests that the culture is healthy, but conditions are not optimal for secondary metabolism.
Logical Troubleshooting Flow
Caption: Logical progression for optimizing this compound yield.
Detailed Steps:
-
Media Optimization: The composition of the fermentation medium is critical. Systematically vary the carbon and nitrogen sources, as well as phosphate concentrations.
-
Physical Parameter Optimization: Fine-tune the physical environment of the fermentation.
-
pH: Maintain a stable pH, as significant drops or spikes can inhibit production.
-
Temperature: Optimize the temperature for production, which may be different from the optimal temperature for growth.
-
Aeration & Agitation: Ensure sufficient dissolved oxygen, as polyketide biosynthesis is an aerobic process.
-
-
Precursor Feeding: Supplement the fermentation with putative precursors to this compound. As a macrolide, its backbone is likely constructed from a starter unit and extender units.
Data Presentation: Fermentation Parameter Optimization (Analogous Examples)
Since specific data for this compound is not publicly available, the following tables provide starting points for optimization based on studies of other secondary metabolites produced by Amycolatopsis species.
Table 1: Media Components for Amycolatopsis Fermentation
| Component | Concentration Range | Notes |
| Carbon Source | ||
| Glucose | 10 - 100 g/L | High concentrations can sometimes be inhibitory.[7] |
| Glycerol | 10 - 50 g/L | Can be a good alternative or co-substrate with glucose. |
| Soluble Starch | 10 - 30 g/L | A complex carbohydrate that is utilized more slowly.[6] |
| Nitrogen Source | ||
| Soybean Meal | 5 - 30 g/L | A complex nitrogen source that often supports high yields.[7] |
| Yeast Extract | 1 - 10 g/L | Provides vitamins and other growth factors.[12] |
| Peptone | 5 - 15 g/L | Another complex nitrogen source.[7] |
| (NH₄)₂SO₄ | 1 - 5 g/L | A readily available inorganic nitrogen source.[6] |
| KNO₃ | 2 - 8 g/L | Can have a stimulatory effect on secondary metabolism.[7] |
| Phosphate Source | ||
| K₂HPO₄/KH₂PO₄ | 0.5 - 2 g/L | Phosphate concentration can be a critical regulatory point. |
| Trace Elements | ||
| MgSO₄·7H₂O | 0.5 - 1 g/L | |
| CaCO₃ | 2 - 5 g/L | Acts as a pH buffer.[7] |
Table 2: Physical Parameters for Amycolatopsis Fermentation
| Parameter | Optimized Range | Notes |
| pH | 6.5 - 7.5 | Stable pH is often crucial. May require buffering or controlled feeding of acid/base.[8][13] |
| Temperature | 28 - 32 °C | Production optimum may differ from growth optimum.[8][13] |
| Agitation | 150 - 250 rpm | Dependent on fermenter geometry. Aims to ensure good mixing and oxygen transfer.[14] |
| Aeration | 1 - 1.5 vvm | Crucial for providing sufficient dissolved oxygen. |
| Inoculum Size | 5 - 10% (v/v) | A healthy, actively growing seed culture is essential.[14] |
Experimental Protocols
Protocol 1: General HPLC Method for Macrolide Quantification (Adapted)
This is a general starting point for developing a specific method for this compound.
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth to pellet the mycelia.
-
Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate or methanol.
-
Vortex vigorously and centrifuge to separate the phases.
-
Evaporate the organic solvent to dryness and resuspend the extract in a known volume of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point. An isocratic mobile phase may also be suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of a purified sample of this compound (typically around 210-230 nm for macrolides).[15]
-
Quantification: Create a standard curve using a purified and quantified sample of this compound.
-
Protocol 2: Precursor Feeding Experiment
-
Setup: Prepare multiple parallel fermentations under the best-known conditions.
-
Precursor Addition: At the onset of the stationary phase (when secondary metabolism typically begins), add sterile-filtered stock solutions of the desired precursors at various concentrations (e.g., 0.1, 0.5, 1.0 g/L).
-
Control: Include a control fermentation with no added precursors.
-
Analysis: Harvest all fermentations at the same time point and quantify the this compound yield using the developed HPLC method.
Advanced Troubleshooting: Genetic Strategies
For persistent low yield, genetic modification of the producing strain may be necessary.
Genetic Modification Workflow
Caption: Workflow for genetic enhancement of this compound production.
-
Overexpression of Regulatory Genes: The this compound biosynthetic gene cluster likely contains pathway-specific positive regulatory genes. Overexpressing these genes can lead to a significant increase in production.
-
Knockout of Competing Pathways: The genome of Amycolatopsis sp. contains numerous other secondary metabolite biosynthetic gene clusters.[16] Deleting gene clusters that compete for the same precursors can redirect metabolic flux towards this compound synthesis.[5]
-
Enhancing Precursor Supply: Overexpressing genes involved in the synthesis of malonyl-CoA and methylmalonyl-CoA can increase the pool of building blocks for this compound.[3]
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Metabolic Engineering of the Actinomycete Amycolatopsis sp. Strain ATCC 39116 towards Enhanced Production of Natural Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The taxonomy of Amycolatopsis lurida TRM64739 and Bacillus haynesii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Branched-chain amino acid catabolism provides precursors for the Type II polyketide antibiotic, actinorhodin, via pathways that are nutrient dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Amycolatopsin A Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Amycolatopsin A. The following sections offer detailed experimental protocols, address common challenges, and provide solutions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a glycosylated polyketide macrolide produced by the soil bacterium Amycolatopsis sp.[1][2][3] It belongs to a class of natural products known for their diverse biological activities. Specifically, this compound has demonstrated selective inhibitory activity against Mycobacterium bovis and Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Its potential as an antimycobacterial agent makes its efficient purification crucial for further pre-clinical and clinical development, as well as for structure-activity relationship (SAR) studies.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges in this compound purification stem from its complex structure as a glycosylated macrolide and its production in a fermentation broth containing numerous other metabolites. Key challenges include:
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Low Titer: The concentration of this compound in the fermentation broth is often low, requiring efficient extraction and concentration methods.
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Presence of Analogs: Amycolatopsis sp. co-produces structurally similar analogs, such as Amycolatopsin B and C, which can be difficult to separate due to their similar physicochemical properties.[1][2][3]
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Co-elution of Impurities: Other secondary metabolites and media components from the fermentation broth can co-elute with this compound during chromatographic separation.
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Degradation: Macrolide antibiotics can be susceptible to degradation under certain pH and temperature conditions, necessitating careful control of the purification environment.
-
Solubility Issues: While soluble in solvents like methanol and DMSO, this compound's solubility in aqueous solutions used for chromatography may be limited, potentially leading to precipitation and loss of yield.
Q3: What are the key steps in a typical this compound purification workflow?
A3: A standard purification workflow for this compound involves several key stages:
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Fermentation: Culturing of Amycolatopsis sp. under optimized conditions to maximize the production of this compound.
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Extraction: Initial recovery of this compound from the fermentation broth, typically using liquid-liquid extraction with an organic solvent.
-
Pre-purification/Fractionation: A preliminary separation step, often using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE), to enrich for the macrolide fraction and remove highly polar or non-polar impurities.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC), often using reversed-phase columns, is the primary method for separating this compound from its analogs and other impurities.
-
Purity Assessment and Characterization: Analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the purity and structural integrity of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete extraction from the fermentation broth.2. Degradation of this compound during extraction. | 1. Optimize the solvent-to-broth ratio and extraction time. Consider multiple extractions.2. Ensure the extraction is performed at a controlled temperature and avoid extreme pH conditions. |
| Poor Separation of this compound from Analogs (B & C) | 1. Inappropriate HPLC column or mobile phase.2. Suboptimal gradient elution profile. | 1. Use a high-resolution reversed-phase column (e.g., C18 or phenyl-hexyl).2. Experiment with different solvent systems (e.g., acetonitrile/water vs. methanol/water) and additives (e.g., formic acid, ammonium acetate) to improve selectivity.3. Employ a shallow gradient with a slow flow rate to enhance the resolution of closely eluting peaks. |
| Presence of Contaminants in the Final Product | 1. Co-elution of impurities with similar polarity.2. Carryover from previous purification steps. | 1. Implement orthogonal purification steps (e.g., normal-phase chromatography followed by reversed-phase).2. Incorporate a pre-purification step like solid-phase extraction (SPE) to remove interfering compounds.3. Ensure thorough cleaning and regeneration of chromatographic columns between runs. |
| Product Degradation During Purification | 1. Exposure to harsh pH conditions (acidic or alkaline).2. Elevated temperatures during evaporation or chromatography. | 1. Maintain a neutral or slightly acidic pH throughout the purification process.2. Use low-temperature evaporation techniques (e.g., rotary evaporator with a chilled water bath).3. Perform chromatographic separations at room temperature unless temperature optimization studies suggest otherwise. |
| Peak Tailing or Broadening in HPLC | 1. Column overloading.2. Secondary interactions with the stationary phase.3. Poor solubility of the sample in the mobile phase. | 1. Reduce the sample load on the column.2. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the silica.3. Dissolve the sample in a solvent compatible with the mobile phase, or use a stronger injection solvent. |
Experimental Protocols
Extraction of this compound from Fermentation Broth
This protocol is based on the methods used for the initial isolation of Amycolatopsins.
Materials:
-
Fermentation broth of Amycolatopsis sp.
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Combine the mycelium and supernatant and extract three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Pre-purification by Vacuum Liquid Chromatography (VLC)
Materials:
-
Silica gel for chromatography
-
Crude extract from the previous step
-
Solvents: n-hexane, ethyl acetate, methanol
-
VLC apparatus
Procedure:
-
Prepare a silica gel plug in the VLC column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane, followed by increasing proportions of ethyl acetate in n-hexane, and finally methanol in ethyl acetate.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the relevant fractions and concentrate to dryness.
HPLC Purification of this compound
Instrumentation and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 70% B over 40 minutes.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 230 nm.
Procedure:
-
Dissolve the pre-purified fraction containing this compound in a minimal amount of methanol or DMSO.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC column.
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table provides hypothetical but representative data for a typical this compound purification run, based on common yields for secondary metabolite purification.
| Purification Step | Starting Material (g) | Product Obtained (mg) | Purity (%) | Yield (%) |
| Crude Extraction | 100 (from 10 L broth) | 1500 | ~5 | 100 |
| VLC Fractionation | 1.5 | 300 | ~30 | 20 |
| Preparative HPLC | 0.3 | 50 | >95 | 3.3 |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity in the final product.
References
Resolving co-eluting impurities with Amycolatopsin A
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic analysis of Amycolatopsin A, with a focus on resolving co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to confirm co-elution of an impurity with the main this compound peak?
A1: Visual inspection of the chromatogram is the first step. Key indicators include peak shoulders, excessive peak tailing, or general asymmetry, which can suggest a hidden impurity.[1] For definitive confirmation, advanced detection techniques are recommended. A Diode Array Detector (DAD) can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra at the upslope, apex, and downslope are not identical, it confirms the presence of more than one compound.[1] The most conclusive evidence can be obtained using a Mass Spectrometer (MS), which can identify different mass-to-charge ratios (m/z) across the eluting peak, confirming co-elution.[1]
Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?
A2: Peak tailing in HPLC analysis of this compound can be caused by several factors:
-
Secondary Silanol Interactions: Free silanol groups on the silica backbone of C18 columns can interact with basic functional groups on this compound. To mitigate this, try using a column with end-capping or a lower pH mobile phase (e.g., pH 2.5-3.5) to suppress silanol activity. Adding a competing base like triethylamine (TEA) at a low concentration (0.1%) to the mobile phase can also help.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Column Contamination or Degradation: The column may have accumulated contaminants or the stationary phase may be degraded. Flushing the column with a strong solvent or replacing it may be necessary.
Q3: How can I perform a forced degradation study for this compound to identify potential impurities?
A3: Forced degradation studies are crucial for identifying potential degradation products that might co-elute with the main peak.[1][2] A target degradation of 5-20% is generally recommended to avoid generating secondary or overly complex degradation products.[3] A typical protocol involves subjecting an this compound stock solution (e.g., 1 mg/mL in acetonitrile) to various stress conditions.[1]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting impurities with this compound by manipulating key chromatographic parameters. The primary goal is to alter the selectivity (α) between this compound and the impurity.[1]
Problem: The main this compound peak is distorted or has a "shoulder," indicating a co-eluting impurity.
Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Data Presentation: Impact of Method Variables on Resolution
The following tables summarize hypothetical data from method development experiments aimed at resolving a critical impurity pair: this compound and Impurity B.
Table 1: Effect of Organic Modifier on Resolution
| Parameter | Acetonitrile | Methanol |
| Mobile Phase | 45% Acetonitrile / 55% Water + 0.1% Formic Acid | 60% Methanol / 40% Water + 0.1% Formic Acid |
| Retention Time (this compound) | 8.2 min | 7.5 min |
| Retention Time (Impurity B) | 8.4 min | 8.1 min |
| Resolution (Rs) | 0.8 | 1.6 |
Table 2: Effect of Mobile Phase pH on Resolution
| Parameter | pH 3.0 | pH 4.5 | pH 6.5 |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid | Acetonitrile / 10mM Acetate Buffer | Acetonitrile / 10mM Phosphate Buffer |
| Retention Time (this compound) | 8.2 min | 9.5 min | 11.3 min |
| Retention Time (Impurity B) | 8.4 min | 10.1 min | 11.5 min |
| Resolution (Rs) | 0.8 | 1.9 | 0.7 |
Experimental Protocols
HPLC Method for Purity Analysis of this compound
This method is designed to serve as a baseline for the analysis of this compound and its related substances.
Caption: Standard experimental workflow for HPLC analysis of this compound.
Table 3: HPLC Instrument Conditions
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Diode Array Detector (DAD) at 280 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Acetonitrile/Water |
Forced Degradation Study Protocol
This protocol is intended to generate potential degradation products of this compound for method development and validation.[2]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile/water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24-48 hours.[1]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-4 hours.[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Store a solid sample or a solution of this compound at 60-80 °C for 48 hours.[1]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24-48 hours.
After exposure, neutralize the acidic and basic samples, and then analyze all stressed samples using the developed HPLC method alongside a control (unstressed) sample to identify and track the formation of degradation products.
References
Technical Support Center: Amycolatopsin A Solubility for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amycolatopsin A. The focus is on addressing challenges related to its solubility for in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a glycosylated polyketide macrolide isolated from the soil bacterium Amycolatopsis sp.[1][2]. It has demonstrated antimycobacterial and anticancer activities[3]. Structurally, it is a large, complex molecule, which often contributes to poor aqueous solubility[4][5]. Initial reports indicate that this compound is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO)[1].
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. Why is this happening?
This is a common issue encountered with hydrophobic compounds. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the solubility of the compound can decrease dramatically, leading to precipitation. This can significantly impact the accuracy and reproducibility of your assay results.
Q3: What are the initial steps I should take to improve the solubility of this compound in my aqueous assay medium?
The initial approach should involve optimizing the solvent system. Here are a few starting points:
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Co-solvents: Introduce a water-miscible organic co-solvent into your final assay medium.[6][7][8] This can help to increase the solubility of hydrophobic compounds.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[6][9] The effect of pH on this compound's solubility would need to be determined empirically.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic molecules by forming micelles.[9]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
Problem: this compound precipitates out of solution during the experiment.
Table 1: Solubility Enhancement Strategies for this compound
| Strategy | Description | Advantages | Disadvantages |
| Co-solvency | Addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous buffer.[6][7][8] | Simple to implement; can be effective for moderately hydrophobic compounds. | High concentrations of co-solvents may affect cell viability or enzyme activity. |
| pH Adjustment | Modifying the pH of the assay buffer to ionize the compound, thereby increasing its aqueous solubility.[6][9] | Can be highly effective if the compound has ionizable functional groups. | May alter the biological activity of the target or the compound; potential for buffer incompatibility. |
| Use of Surfactants | Incorporating non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) at low concentrations to form micelles that encapsulate the compound.[9] | Effective at low concentrations; generally well-tolerated in cell-based assays. | Can interfere with certain assay readouts (e.g., fluorescence); may impact membrane-associated targets. |
| Complexation with Cyclodextrins | Using cyclodextrins to form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[4][10] | Can significantly increase aqueous solubility; may improve stability. | May alter the effective concentration of the free compound; potential for competition with other molecules. |
| Solid Dispersions | Creating a solid dispersion of the compound in a hydrophilic carrier.[4][6] | Can enhance dissolution rate and apparent solubility. | Requires more extensive formulation development. |
Experimental Protocols
Protocol 1: Co-solvent Solubility Screen
This protocol outlines a method to determine the optimal co-solvent concentration for solubilizing this compound in your aqueous buffer.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of your aqueous assay buffer containing increasing concentrations of a co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v of ethanol or propylene glycol).
-
Dilution and Observation: Add a small volume of the this compound stock solution to each co-solvent/buffer mixture to achieve the desired final concentration. Vortex briefly.
-
Incubation and Assessment: Incubate the solutions at the experimental temperature for a set period (e.g., 1 hour). Visually inspect for any signs of precipitation. For a more quantitative assessment, measure the absorbance or light scattering of the solutions.
-
Control: Include a control with no co-solvent to confirm the precipitation issue. Also, run vehicle controls (buffer with co-solvent only) to assess any effects on your assay system.
Protocol 2: pH-Dependent Solubility Assessment
This protocol helps determine if adjusting the pH of the buffer can improve the solubility of this compound.
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system has adequate buffering capacity at each pH.
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of DMSO.
-
Solubility Testing: Add an excess amount of the this compound stock solution to a small volume of each buffer.
-
Equilibration: Shake the samples at a constant temperature for 24-48 hours to allow them to reach equilibrium.
-
Quantification: Centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Workflow for systematically improving this compound solubility.
Caption: Strategies to overcome the poor aqueous solubility of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. japer.in [japer.in]
Troubleshooting inconsistent bioactivity of Amycolatopsin A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Amycolatopsin A in their experiments. Given that this compound is a glycosylated polyketide macrolide with known antimycobacterial properties, this guide addresses common issues related to its handling, experimental setup, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a glycosylated polyketide macrolide isolated from Amycolatopsis sp.[1]. It is known to selectively inhibit the growth of mycobacteria, including M. bovis and M. tuberculosis, while exhibiting low cytotoxicity towards mammalian cells. Compounds from the Amycolatopsis genus have shown a range of biological activities, including antimicrobial, anti-cancer, antioxidant, and enzyme inhibition properties[1].
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in methanol or dimethyl sulfoxide (DMSO). For cell-based assays, sterile DMSO is the preferred solvent.
Q3: How should I store my stock solution of this compound?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of compounds in DMSO can be affected by water content and repeated temperature changes[2][3]. It is advisable to prepare fresh dilutions from a concentrated stock for each experiment.
Q4: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against Mycobacterium tuberculosis. What could be the cause?
Inconsistent MIC values can arise from several factors:
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Compound Stability: Degradation of this compound in solution. Ensure proper storage and minimize freeze-thaw cycles. Consider preparing fresh stock solutions if degradation is suspected.
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Assay Conditions: Variations in inoculum density, media composition (e.g., presence of detergents that can affect compound aggregation), and incubation time can all impact MIC values.
-
Bacterial Growth Phase: The susceptibility of mycobacteria to antibiotics can vary with their growth phase. Ensure that a standardized inoculum from a mid-logarithmic growth phase is used.
-
Plasticware Adsorption: Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates may mitigate this issue.
Q5: Could the bioactivity of this compound be affected by its aggregation in aqueous media?
Yes, polyketides and other hydrophobic molecules can form aggregates in aqueous solutions, leading to non-specific inhibition and inconsistent results. To mitigate this, it is crucial to ensure complete solubilization in the stock solvent (DMSO) before further dilution in aqueous media. Including a small percentage of a non-ionic surfactant like Tween-80 in the assay medium can also help prevent aggregation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the bioactivity assessment of this compound.
Problem 1: No or Low Bioactivity Observed
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare a fresh stock solution of this compound from powder. Verify the purity of the compound if possible (e.g., via HPLC). |
| Incorrect Concentration | Double-check all dilution calculations. Perform a serial dilution to test a wider concentration range. |
| Assay System Insensitivity | Ensure the target organism is susceptible to this class of compound. Use a positive control antibiotic with a known MIC to validate the assay. |
| Compound Precipitation | Visually inspect wells for precipitation after adding the compound. Reduce the final DMSO concentration in the assay medium (typically ≤1%). |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven Cell Distribution | Ensure the bacterial inoculum is homogenous before dispensing into wells. Mix the plate gently after inoculation. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile media. |
| Compound Adsorption | Pre-treat plates with a blocking agent or use low-binding plates. |
Problem 3: Inconsistent Results Across Different Experiments
| Possible Cause | Recommended Solution |
| Variation in Inoculum Preparation | Standardize the protocol for preparing the mycobacterial inoculum, ensuring consistent cell density and growth phase. |
| Media Batch-to-Batch Variation | Use the same batch of culture medium for a set of related experiments. Test new batches of media before use in critical assays. |
| Incubation Conditions Fluctuation | Ensure consistent temperature, humidity, and CO2 levels (if applicable) during incubation. |
| DMSO Quality and Age | Use high-purity, anhydrous DMSO. Old or improperly stored DMSO can accumulate water, which may affect compound stability[2]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Mycobacterial Growth Inhibition (MGI) Assay
This protocol is a general guideline for determining the MIC of this compound against mycobacteria.
-
Materials: 96-well microtiter plates (low-adhesion, sterile), Middlebrook 7H9 broth supplemented with ADC or OADC, mycobacterial culture in mid-log phase, this compound stock solution, positive control antibiotic (e.g., rifampicin), negative control (DMSO).
-
Procedure:
-
Prepare serial dilutions of this compound in the supplemented 7H9 broth. The final DMSO concentration should not exceed 1%.
-
Prepare a standardized mycobacterial inoculum adjusted to a specific optical density (e.g., OD600 of 0.05-0.1) and then dilute to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Add 100 µL of the appropriate compound dilution to each well of the 96-well plate.
-
Add 100 µL of the mycobacterial inoculum to each well.
-
Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with DMSO vehicle). Also include a media-only control.
-
Seal the plate with a breathable membrane or in a secondary container to prevent evaporation and contamination.
-
Incubate at 37°C for 7-14 days, depending on the mycobacterial species.
-
Determine the MIC by visual inspection for turbidity or by measuring absorbance/fluorescence if using a reporter strain. The MIC is the lowest concentration of the compound that inhibits visible growth.
-
Visualizations
Troubleshooting Logic for Inconsistent Bioactivity
Caption: A flowchart for troubleshooting inconsistent bioactivity of this compound.
Hypothetical Signaling Pathway Inhibition
As the precise molecular target of this compound is not yet defined, this diagram illustrates a hypothetical mechanism where it inhibits a key kinase in a mycobacterial signaling pathway essential for cell wall biosynthesis or growth regulation.
Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for MGI Assay
Caption: A workflow diagram for the Mycobacterial Growth Inhibition (MGI) assay.
References
Technical Support Center: Optimizing HPLC-MS for Amycolatopsin A Detection
Welcome to the technical support center for the analysis of Amycolatopsin A using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for this potent antimycobacterial agent.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound relevant for HPLC-MS analysis?
A1: Understanding the fundamental properties of this compound is crucial for method development. It is a glycosylated polyketide macrolide with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C60H98O23 | [1] |
| Molecular Weight | 1187.4 g/mol | [1] |
| Solubility | Soluble in methanol or DMSO | [1] |
This information is vital for preparing standards and samples, as well as for calculating the expected mass-to-charge ratio (m/z) in the mass spectrometer.
Q2: What type of HPLC column is recommended for this compound analysis?
A2: Due to its large and relatively hydrophobic structure, a reversed-phase column with a wider pore size is recommended to ensure adequate interaction and prevent size exclusion. Columns with shorter alkyl chains are often preferred for large molecules to avoid excessively long retention times.
| Column Type | Stationary Phase | Particle Size (µm) | Pore Size (Å) | Dimensions (mm) | Rationale |
| Reversed-Phase | C8 or C4 | 1.7 - 3.5 | ≥300 | 2.1 x 50-150 | Good retention for large molecules without being excessively strong, compatible with high aqueous mobile phases. Wide pore size is essential for accessibility. |
Q3: What are the recommended mobile phases and gradient conditions for separating this compound?
A3: A binary solvent system using water and a miscible organic solvent is standard for reversed-phase chromatography. The addition of an acidifier is critical for good peak shape and promoting ionization in the MS source.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid
A gradient elution is necessary to achieve good separation and peak shape for a large molecule like this compound. Below is a suggested starting gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 30 |
| 20.0 | 30 |
Q4: What are the initial mass spectrometry parameters for detecting this compound?
A4: For initial detection, it is advisable to perform a full scan in positive ionization mode to identify the protonated molecule [M+H]+.
| Parameter | Suggested Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The structure of this compound contains several sites amenable to protonation. |
| Scan Range (m/z) | 500 - 1500 | This range will cover the expected [M+H]+ ion of ~1188.4. |
| Capillary Voltage | 3.0 - 4.5 kV | Typical voltage range for stable spray and good ionization. |
| Cone Voltage | 20 - 40 V | Optimize to maximize the signal of the precursor ion and minimize in-source fragmentation. |
| Source Temperature | 120 - 150 °C | To aid in desolvation without causing thermal degradation. |
| Desolvation Gas Flow | 600 - 800 L/hr | To efficiently remove solvent from the analyte ions. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Samples
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or DMSO.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid) to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation: For samples from biological matrices, a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences.
Protocol 2: HPLC-MS Method Development Workflow
The following workflow outlines the steps to optimize the HPLC-MS method for this compound.
Caption: Workflow for HPLC-MS method development for this compound.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound by HPLC-MS.
Problem 1: No or Low Signal for this compound
| Possible Cause | Suggested Solution |
| Incorrect m/z settings | Verify the calculated m/z for the protonated molecule ([M+H]+ ≈ 1188.4). Perform a full scan to locate the correct precursor ion. |
| Poor Ionization | Ensure the mobile phase contains an acidifier like formic acid. Optimize cone voltage and capillary voltage. Check for source contamination. |
| Sample Degradation | Prepare fresh standards and samples. Avoid prolonged exposure to light or extreme temperatures. |
| Instrument Contamination | Clean the MS source. Run a system suitability test with a known standard. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate. The addition of 0.1% formic acid should minimize silanol interactions. |
| Incompatible Injection Solvent | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Problem 3: Unstable Retention Time
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (at least 10 column volumes). |
| Pump or Gradient Mixer Issues | Check for leaks in the HPLC system. Ensure the pump is delivering a consistent flow rate and the gradient is forming correctly. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is properly degassed. |
The following decision tree provides a logical workflow for troubleshooting common HPLC-MS issues.
Caption: A decision tree for troubleshooting common HPLC-MS problems.
References
Amycolatopsin A degradation and prevention strategies
Disclaimer: Direct experimental data on the degradation and stability of Amycolatopsin A is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on established knowledge of similar glycosylated macrolactone antibiotics, such as erythromycin and clarithromycin. These recommendations should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample seems to be losing activity over time. What are the likely causes?
A1: Loss of activity in this compound, a glycosylated macrolactone, is likely due to chemical degradation. The most common degradation pathways for similar molecules are hydrolysis of the macrolactone ring and cleavage of the glycosidic bonds. This degradation is often accelerated by several factors in the experimental environment.
Q2: What environmental factors are most critical to control for maintaining this compound stability?
A2: Based on data from analogous macrolides, the most critical factors to control are:
-
pH: Acidic conditions (pH < 5) can rapidly degrade the molecule through hydrolysis. Neutral to slightly alkaline conditions (pH 7-8) are generally preferred for stability.
-
Temperature: Elevated temperatures significantly accelerate degradation rates.
-
Light: Exposure to UV light can cause photodegradation.
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Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
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Enzymes: Contamination with esterases or glycosidases, either from the biological source or microbial contamination, can enzymatically degrade this compound.
Q3: How should I prepare stock solutions of this compound to maximize stability?
A3: For maximum stability, dissolve this compound in an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol.[1] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower, protected from light. Aqueous solutions are not recommended for long-term storage.
Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis of an aged this compound sample. What could these be?
A4: The unexpected peaks are likely degradation products. For macrolides, common degradation products arise from the hydrolysis of the lactone ring, leading to a linearized molecule, and the loss of sugar moieties. In acidic conditions, anhydro-forms (resulting from dehydration) can also be generated.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in aqueous buffers during in-vitro assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Acidic buffer pH | Measure the pH of your buffer. Adjust to pH 7.0-7.5 if possible for your experiment. | Macrolactones are highly susceptible to acid-catalyzed hydrolysis of the lactone ring. |
| High assay temperature | If your experimental design allows, perform the assay at a lower temperature or minimize the incubation time at elevated temperatures. | Degradation rates increase significantly with temperature. |
| Buffer components | Review your buffer composition. Some components can catalyze degradation. Consider using a different buffer system. | Certain ions or additives may accelerate hydrolytic or oxidative degradation. |
| Photodegradation | Protect your samples from light by using amber-colored tubes or covering them with foil during incubation. | UV light can induce chemical changes in the macrolactone structure. |
Issue 2: Low yield of this compound during extraction from Amycolatopsis sp. culture.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation during extraction | Use organic solvents for extraction and minimize contact with aqueous phases, especially under acidic conditions. Work quickly and at reduced temperatures. | Prolonged exposure to unfavorable conditions during extraction can lead to significant product loss. |
| Enzymatic degradation | Ensure rapid inactivation of microbial enzymes after cell lysis, for example, by immediate solvent extraction or flash freezing. | Endogenous esterases and glycosidases from the producing organism can degrade the product. |
| Inappropriate solvent choice | Test a range of organic solvents with varying polarities (e.g., ethyl acetate, chloroform, butanol) to find the optimal solvent for this compound extraction. | The polarity of the extraction solvent will significantly impact the recovery of the target molecule. |
| Adsorption to labware | Use silanized glassware or polypropylene tubes to minimize adsorption of the compound to surfaces. | Macrolactones can be "sticky" and adsorb to glass and certain plastics, leading to lower recovery. |
Quantitative Data Summary
The following tables summarize stability data for erythromycin, which can be used as a proxy to estimate the stability of this compound under various conditions.
Table 1: Effect of pH on the Stability of Erythromycin in Aqueous Solution
| pH | Half-life (t½) at 37°C | Reference |
| 1.39 | 3 seconds | [2] |
| 2.0 | ~1.3 hours | [3] |
| 5.0 - 8.0 | > 200 hours | [4] |
Table 2: Solubility of Erythromycin in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~2 mg/mL | |
| Ethanol | ~30 mg/mL | [1] |
| DMSO | ~15 mg/mL | [1] |
| Chloroform | Soluble | [5] |
| Acetone | Freely soluble |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. For aqueous solutions, it is not recommended to store for more than one day.[1]
-
Protocol 2: General Procedure for Minimizing Degradation During in-vitro Assays
-
Materials:
-
This compound stock solution
-
Assay buffer (pre-adjusted to a neutral or slightly alkaline pH, if possible)
-
Amber-colored or foil-wrapped reaction tubes/plates
-
-
Procedure:
-
Prepare all assay reagents and buffers in advance.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final working concentration in the pre-warmed assay buffer immediately before adding it to the assay.
-
Perform all incubations in light-protected containers.
-
If the assay requires elevated temperatures, minimize the incubation time as much as possible without compromising the assay results.
-
Analyze the samples as soon as possible after the assay is complete.
-
Visualizations
Caption: Inhibition of Pro-inflammatory Signaling Pathways by Macrolides.
Caption: Workflow for Assessing this compound Stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. toku-e.com [toku-e.com]
Technical Support Center: Enhancing the Resolution of Amycolatopsin A in NMR
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address common resolution challenges encountered during the NMR analysis of Amycolatopsin A and other complex natural products.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?
A1: Several factors can contribute to peak broadening.[5] Start by addressing the most common issues:
-
Improper Shimming: The magnetic field homogeneity across the sample is crucial. Poor shimming is a primary cause of broad peaks. Always perform a thorough shimming procedure before acquisition.
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Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[5] Try diluting your sample.
-
Sample Purity: The presence of paramagnetic impurities can significantly broaden NMR signals. Ensure your sample is of high purity.
-
Solubility: If this compound is not fully dissolved, this inhomogeneity will degrade spectral quality.[5] Consider a different solvent or gentle warming if the compound is stable.
-
Molecular Aggregation: At higher concentrations, molecules like this compound may aggregate, leading to broader signals. Dilution or a change in solvent can mitigate this.
Q2: My signals are still overlapping, especially in the aliphatic region. What is the next step?
A2: When fundamental parameters are optimized, signal overlap in complex molecules like this compound is common.[6][7] The next step is to employ more advanced techniques:
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Higher Magnetic Field: If accessible, acquiring data on a higher field spectrometer will increase chemical shift dispersion, which can resolve overlapping signals.[8]
-
Two-Dimensional (2D) NMR: 2D NMR spectroscopy is essential for resolving overlapping signals in complex molecules.[9][10][11] Experiments like COSY, TOCSY, HSQC, and HMBC spread the signals into a second dimension, greatly enhancing resolution and providing connectivity information.[6][10]
-
Change of Solvent: Different deuterated solvents can induce changes in the chemical shifts of nearby protons due to varying solvent-solute interactions, potentially resolving overlapping peaks.[5][12][13][14]
Q3: How can I choose the best NMR solvent to improve the resolution for this compound?
A3: The choice of solvent can significantly impact spectral resolution by altering the chemical environment of the molecule.[12][14][15] Consider the following:
-
Polarity and Hydrogen Bonding: Solvents like DMSO-d₆, Methanol-d₄, and Chloroform-d have different polarities and hydrogen bonding capabilities, which can change the conformation of this compound and the chemical shifts of its protons.
-
Aromatic Solvents: Aromatic solvents like Benzene-d₆ or Pyridine-d₅ can induce significant changes in chemical shifts due to their magnetic anisotropy, which can be highly effective in resolving overlapping signals.[5][13]
-
Trial and Error: It is often necessary to test a small number of different solvents to find the one that provides the best dispersion for the signals of interest.
Q4: Some peaks in my spectrum appear to be coalescing or changing shape with temperature. What does this indicate?
A4: This phenomenon typically indicates that this compound is undergoing conformational exchange on the NMR timescale. At room temperature, if the rate of exchange is similar to the frequency difference between the signals, it can lead to broad or coalesced peaks.
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, you can often either slow down the exchange (low temperature) to see distinct conformations or speed it up (high temperature) to observe an averaged, sharper signal.[5] This can be a powerful tool for improving resolution and studying the dynamic nature of the molecule.
Q5: When should I consider using a cryoprobe for my this compound sample?
A5: A cryoprobe significantly enhances the signal-to-noise ratio (S/N) of the NMR experiment. While it doesn't directly increase resolution in terms of signal dispersion, a higher S/N allows for:
-
Analysis of Dilute Samples: If your sample concentration is very low, a cryoprobe can make it possible to acquire high-quality data in a reasonable amount of time.
-
Reduced Acquisition Time: For a given concentration, a cryoprobe can drastically shorten the time needed for an experiment, which is particularly beneficial for lengthy 2D and 3D experiments.
-
Improved Precision: A higher S/N allows for more precise determination of peak positions and integrals, indirectly contributing to better overall spectral analysis.
Troubleshooting Guide
This guide provides a systematic approach to resolving common NMR resolution issues with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| All peaks are broad and distorted. | Poor magnetic field homogeneity. | Perform a thorough shimming procedure on your sample. |
| Sample is too concentrated or not fully dissolved. | Dilute the sample or try a different solvent to ensure complete solubility.[5] | |
| Specific regions of the spectrum (e.g., aliphatic) are crowded and overlapping. | High density of signals with similar chemical shifts. | Acquire a 2D NMR spectrum (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC) to disperse peaks into a second dimension.[9][10][11] |
| Insufficient magnetic field strength. | If available, use a higher field NMR spectrometer to increase signal dispersion.[8] | |
| Suboptimal solvent choice. | Re-run the ¹H NMR in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆) to induce chemical shift changes.[5][13] | |
| Some peaks are broad while others are sharp. | Conformational exchange or intermediate chemical exchange. | Perform a variable temperature (VT) NMR study. Acquire spectra at higher and lower temperatures to see if peaks sharpen.[5] |
| Low signal-to-noise ratio, making it difficult to distinguish real peaks from noise. | Sample concentration is too low. | Use a cryoprobe if available. Increase the number of scans to improve the S/N.[16] |
| Incorrect receiver gain setting. | Optimize the receiver gain to avoid signal clipping and maximize dynamic range. |
Experimental Protocols
Protocol 1: Systematic Solvent Testing for Resolution Enhancement
-
Sample Preparation: Prepare three separate, identical concentrations of this compound in three different deuterated solvents (e.g., Chloroform-d, DMSO-d₆, and Benzene-d₆).
-
Initial Acquisition: For each sample, acquire a standard ¹H NMR spectrum using identical acquisition parameters (e.g., spectral width, number of scans, relaxation delay).
-
Shimming: Ensure each sample is meticulously shimmed to achieve the best possible magnetic field homogeneity.
-
Data Processing: Process each spectrum uniformly (e.g., same apodization function, phase, and baseline correction).
-
Comparison: Carefully compare the three spectra, paying close attention to the regions with the most significant signal overlap. Select the solvent that provides the best overall signal dispersion for further 2D NMR analysis.
Protocol 2: Acquiring a High-Resolution ¹H-¹³C HSQC Spectrum
-
Setup: Load the sample in the optimal solvent (determined from Protocol 1) into the spectrometer. Tune and match the ¹H and ¹³C channels.
-
Parameter Optimization: Load a standard, gradient-selected, phase-sensitive HSQC pulse sequence. Adjust the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all expected signals.[11]
-
Acquisition: Set the number of increments in the indirect dimension (F1) to achieve the desired resolution. A higher number of increments will provide better resolution but will also increase the experiment time.
-
Processing: After acquisition, apply an appropriate window function (e.g., squared sine bell) to both dimensions. Perform a Fourier transform, followed by phase and baseline correction.
-
Analysis: Analyze the resulting 2D spectrum, where each peak corresponds to a proton directly attached to a carbon. The increased dispersion in the ¹³C dimension will help resolve overlapping proton signals.[9]
Visualizations
Workflow for Troubleshooting Poor NMR Resolution
Caption: A step-by-step workflow for diagnosing and resolving poor NMR spectral resolution.
Factors Influencing NMR Resolution
Caption: Interrelationship of factors affecting the final resolution of an NMR spectrum.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Biosynthesis of Amychelin, an Unusual Mixed-Ligand Siderophore from Amycolatopsis sp. AA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and biosynthesis of amychelin, an unusual mixed-ligand siderophore from Amycolatopsis sp. AA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. 2D NMR [chem.ch.huji.ac.il]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. 2D NMR [nmr.chem.ucsb.edu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. thieme-connect.de [thieme-connect.de]
- 14. tandfonline.com [tandfonline.com]
- 15. NMR 溶劑 [sigmaaldrich.com]
- 16. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
Technical Support Center: Amycolatopsin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Amycolatopsin A from Amycolatopsis sp. MST-108494. Given that specific literature on the large-scale production of this compound is limited, this guide draws upon established principles for the fermentation and purification of other glycosylated polyketide macrolides from Amycolatopsis species, such as vancomycin and rifamycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
A1: this compound is a glycosylated polyketide macrolide antibiotic produced by the soil bacterium Amycolatopsis sp. MST-108494.[1] Like other polyketides, its core structure is synthesized by a large, multi-enzyme complex known as a polyketide synthase (PKS). This assembly line-like process involves the sequential condensation of small carboxylic acid units. The polyketide backbone is then further modified by tailoring enzymes, including glycosyltransferases that attach sugar moieties, which are often crucial for its biological activity.
Q2: What are the primary challenges in scaling up the production of polyketide antibiotics like this compound?
A2: Scaling up production of polyketide antibiotics presents several challenges. A primary issue is maintaining consistent and high yields, as secondary metabolite production is sensitive to subtle changes in fermentation conditions.[2] Genetic instability of the producing strain can also lead to decreased productivity over time. Furthermore, ensuring adequate aeration and nutrient distribution in large bioreactors is critical and can be difficult to manage. Downstream processing, including extraction and purification, can also be complex and impact the final yield and purity of the product.
Q3: What are the key fermentation parameters to monitor for optimal this compound production?
A3: Key parameters for optimizing the production of secondary metabolites in Amycolatopsis species include pH, temperature, dissolved oxygen (DO), and nutrient availability.[3] The optimal ranges for these parameters can vary between strains but generally fall within a specific range for this genus (see Table 1). Carbon and nitrogen sources, as well as their ratio, are also critical for directing the cellular metabolism towards antibiotic production rather than just biomass growth.
Q4: How can I improve the yield of this compound if my initial fermentation results are low?
A4: Low yields can be addressed through a multi-faceted approach.[2] This includes optimizing the fermentation medium by testing different carbon and nitrogen sources, and supplementing with potential precursors for polyketide synthesis. Genetic engineering of the producing strain, such as overexpressing biosynthetic genes or deleting competing metabolic pathways, can also significantly enhance production.[1] Additionally, process optimization through fed-batch strategies can help maintain optimal conditions for an extended production phase.
Troubleshooting Guides
Issue 1: Low or No Production of this compound
Q: My Amycolatopsopsis sp. culture is growing well, but I am detecting very little to no this compound. What are the potential causes and how can I troubleshoot this?
A: This is a common issue in natural product fermentation. Here is a step-by-step troubleshooting guide:
-
Possible Cause 1: Suboptimal Culture Conditions. The production of secondary metabolites is often tightly regulated and sensitive to environmental conditions.
-
Troubleshooting Steps:
-
Verify that the fermentation parameters (pH, temperature, aeration, agitation) are within the optimal ranges for Amycolatopsis species (see Table 1).[3]
-
Perform a series of small-scale experiments to optimize these parameters specifically for this compound production.
-
Ensure that the dissolved oxygen levels are maintained above a critical threshold (e.g., 20-30%) throughout the fermentation.[3]
-
-
-
Possible Cause 2: Inadequate Medium Composition. The type and concentration of carbon and nitrogen sources can significantly influence the onset and level of secondary metabolite production.
-
Troubleshooting Steps:
-
Screen different carbon sources (e.g., glucose, glycerol, starch) and nitrogen sources (e.g., yeast extract, peptone, soybean meal).
-
Investigate the effect of the carbon-to-nitrogen ratio on production.
-
Supplement the medium with known precursors of polyketide biosynthesis, such as short-chain fatty acids.
-
-
-
Possible Cause 3: Incorrect Timing of Harvest. this compound is a secondary metabolite, meaning its production typically occurs during the stationary phase of growth.
-
Troubleshooting Steps:
-
Perform a time-course study, sampling the fermentation broth at regular intervals to determine the optimal harvest time.
-
Monitor both biomass and product concentration over time to establish the production kinetics.
-
-
-
Possible Cause 4: Genetic Instability of the Strain. High-producing strains can sometimes lose their productivity through genetic mutations.
-
Troubleshooting Steps:
-
Re-isolate single colonies from your culture and screen them for this compound production.
-
Properly maintain your high-producing strains through cryopreservation.
-
-
Issue 2: Inconsistent Yields of this compound Between Batches
Q: I am observing significant batch-to-batch variability in my this compound production. How can I improve the consistency of my fermentations?
A: Inconsistent yields often point to variability in starting materials or fermentation conditions.
-
Possible Cause 1: Variability in Inoculum Quality. The age, size, and metabolic state of the inoculum can have a profound impact on the subsequent fermentation.
-
Troubleshooting Steps:
-
Standardize your inoculum preparation protocol, ensuring a consistent age and cell density of the seed culture.
-
Use a multi-stage inoculum development process to ensure a healthy and active starting culture for the production fermenter.
-
-
-
Possible Cause 2: Inconsistent Media Preparation. Minor variations in media components can lead to different fermentation outcomes.
-
Troubleshooting Steps:
-
Use high-quality, consistent batches of media components.
-
Ensure accurate weighing and complete dissolution of all media ingredients.
-
Prepare media in batches to minimize variability between runs.
-
-
-
Possible Cause 3: Fluctuations in Fermentation Parameters. Poor control over fermentation parameters can lead to inconsistent product formation.
-
Troubleshooting Steps:
-
Calibrate all sensors (e.g., pH, dissolved oxygen, temperature) before each fermentation run.
-
Monitor and strictly maintain these parameters throughout the process.
-
Ensure that the agitation and aeration rates are accurately controlled and reproducible.
-
-
-
Possible Cause 4: Microbial Contamination. Contamination with other microorganisms can compete for nutrients and inhibit the growth of your production strain.
-
Troubleshooting Steps:
-
Regularly check for microbial contamination using microscopy and by plating samples on selective media.
-
Maintain strict aseptic techniques throughout the entire process.
-
-
Data Presentation
Table 1: Typical Fermentation Parameters for Amycolatopsis Species
| Parameter | Typical Range | Notes |
| pH | 6.5 - 7.8 | pH control is critical. A common strategy is to allow an initial drop and then maintain it at a setpoint.[3] |
| Temperature (°C) | 28 - 32 | The optimal temperature for growth may differ from the optimal temperature for production.[3] |
| Aeration (vvm) | 0.5 - 1.5 | Volume of air per volume of medium per minute. Crucial for supplying oxygen. |
| Agitation (rpm) | 200 - 400 | Dependent on fermenter geometry. Aims to ensure adequate mixing and oxygen transfer.[4] |
| Dissolved Oxygen (%) | > 20 | Should be maintained above this level to avoid oxygen limitation.[3] |
Disclaimer: The optimal values for this compound production must be determined experimentally.
Experimental Protocols
Protocol 1: General Fermentation Protocol for this compound Production
This protocol provides a starting point for the lab-scale production of this compound in a controlled fermenter.
-
Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial of Amycolatopsis sp. MST-108494 to a baffled flask containing a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28-30°C with shaking (220 rpm) for 48-72 hours until a dense culture is obtained.
-
Use this seed culture to inoculate the production fermenter at a 5-10% (v/v) ratio.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., a complex medium containing glucose, soybean meal, and yeast extract) in a sterilized fermenter.
-
Inoculate with the seed culture.
-
Maintain the fermentation parameters as outlined in Table 1. Control pH using automated addition of acid/base. Maintain dissolved oxygen by adjusting agitation and/or aeration rate.
-
Run the fermentation for 7-10 days.
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours).
-
Measure biomass (e.g., by dry cell weight).
-
Extract the supernatant or whole broth with a suitable solvent (e.g., ethyl acetate) to recover this compound.
-
Analyze the extract for this compound concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of macrolide antibiotics from a fermentation broth.[5]
-
Harvesting and Extraction:
-
At the end of the fermentation, separate the mycelium from the broth by centrifugation or filtration.
-
Extract the mycelial cake and the supernatant separately with a water-immiscible organic solvent such as ethyl acetate or chloroform.[6]
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract in a suitable solvent system (e.g., methanol-water) and partition it against a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities.
-
-
Chromatographic Purification:
-
Subject the partially purified extract to column chromatography. A common first step is using a silica gel column with a gradient of solvents (e.g., chloroform-methanol).
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing the desired compound.
-
-
Final Purification:
-
Perform a final purification step using preparative reverse-phase HPLC to obtain highly pure this compound.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General workflow for enhancing this compound production.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process [tieiextraction.com]
- 6. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of Amycolatopsin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the production of Amycolatopsin A, focusing on minimizing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a macrolide antibiotic produced by the bacterium Amycolatopsin sp. MST-108494, which was originally isolated from a soil sample in Southern Australia.[1] It is part of a family of related compounds including Amycolatopsin B and C.
Q2: What are the primary drivers of batch-to-batch variability in this compound fermentation?
Batch-to-batch variability in fermentation processes for secondary metabolites like this compound can stem from several sources. These include inconsistencies in the quality and quantity of the inoculum, variations in the composition of raw materials for the fermentation medium, and deviations in critical process parameters such as pH, temperature, dissolved oxygen, and agitation.
Q3: Are there established optimal fermentation parameters for this compound production?
While a specific, publicly available, optimized fermentation protocol for this compound is not extensively documented in the literature, optimal conditions can be inferred from studies on other secondary metabolites produced by Amycolatopsis species, such as vancomycin and rifamycin. Key parameters to control include pH, temperature, inoculum size, agitation, and aeration. For example, optimal conditions for vancomycin production by Amycolatopsis orientalis were found to be a pH of 7.6, a temperature of 29°C, an inoculum size of 4.5%, an agitation of 255 rpm, and a medium-to-air ratio of less than 1:10.[2] These parameters provide a strong starting point for the optimization of this compound production.
Q4: How can I accurately quantify the concentration of this compound in my fermentation broth?
High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantification of macrolide antibiotics.[3][4][5][6][7] A reverse-phase C18 column is commonly used with a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile) and a buffer. Detection is often performed using a UV detector. Developing a validated HPLC method specific to this compound is crucial for accurate quantification and for assessing the impact of process changes on yield.
Troubleshooting Guides
Problem 1: Low or No Production of this compound
This guide provides a systematic approach to troubleshoot a lack of this compound production.
Detailed Steps:
-
Verify Quantification Method: Ensure your analytical method (e.g., HPLC) is properly calibrated and that your sample preparation is effective in extracting this compound.
-
Confirm Culture Viability and Purity: Use microscopy to check for the characteristic morphology of Amycolatopsis and for any signs of contamination. Plot a growth curve to ensure the culture is reaching the stationary phase, where secondary metabolite production typically occurs.
-
Review Fermentation Medium: Inconsistencies in complex media components (e.g., yeast extract, peptone) are a common source of variability. Ensure all components are of high quality and that the medium was prepared correctly.
-
Assess Fermentation Parameters: Review logs for critical parameters like pH, temperature, dissolved oxygen (DO), and agitation. Deviations from the setpoints can significantly impact production.
Problem 2: High Batch-to-Batch Variability in this compound Yield
This guide focuses on identifying and controlling the sources of inconsistency between fermentation batches.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inoculum Inconsistency | - Standardize the age and physiological state of the seed culture. - Use a consistent volume and cell density for inoculation. - Implement a robust cell banking system to ensure a consistent starting culture. |
| Raw Material Variability | - Source key media components from a single, reliable supplier and lot, if possible. - For complex components like yeast extract or peptone, consider pre-screening different lots. - Transition to a chemically defined medium for greater consistency, if feasible.[2] |
| Process Parameter Drifts | - Regularly calibrate all sensors (pH, DO, temperature). - Implement automated process control to maintain tight control over fermentation parameters. - Review and standardize all manual operations and timings. |
| Genetic Instability | - Periodically re-isolate single colonies from the production strain and screen for high producers. - Properly maintain master and working cell banks to prevent genetic drift. |
Experimental Protocols
Baseline Fermentation Protocol for this compound Production
This is a generalized baseline protocol derived from methods used for other Amycolatopsis species. Optimization will be required for maximizing this compound production.
-
Inoculum Preparation:
-
Prepare a seed culture medium (e.g., ISP 2 medium: 4 g/L soytone, 10 g/L malt extract, 4 g/L glucose, pH 7.1-7.2).[8]
-
Inoculate with a cryopreserved vial of Amycolatopsis sp. MST-108494.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium. A starting point could be a medium containing a carbon source (e.g., glucose or glycerol), a nitrogen source (e.g., soytone, yeast extract, or specific amino acids), and essential salts (see table below).[2][9][10]
-
Inoculate the production fermenter with 5% (v/v) of the seed culture.
-
Maintain the fermentation at 28-30°C with controlled pH (e.g., 7.0-7.5) and dissolved oxygen (e.g., >30% saturation).
-
Run the fermentation for 7-10 days.
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours).
-
Measure biomass (e.g., dry cell weight).
-
Extract this compound from the broth and/or mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Quantify this compound concentration using a validated HPLC method.
-
Table 1: Example Media Components for Amycolatopsis Fermentation
| Component | Example Concentration Range (g/L) | Purpose | Reference |
| Carbon Source | |||
| Glucose | 10 - 50 | Primary energy and carbon source | [2] |
| Glycerol | 10 - 30 | Alternative carbon source | [2] |
| Nitrogen Source | |||
| Soytone/Peptone | 10 - 30 | Complex nitrogen source | [8][9] |
| Yeast Extract | 2 - 10 | Source of nitrogen, vitamins, and growth factors | [9] |
| Asparagine | 2 - 5 | Defined nitrogen source | [2] |
| (NH₄)₂SO₄ | 2 - 5 | Inorganic nitrogen source | [8] |
| Salts | |||
| KH₂PO₄ | 1 - 3.5 | Phosphate source and buffering agent | [2][9] |
| MgSO₄·7H₂O | 0.5 - 1 | Source of magnesium ions | [2][9] |
| CaCO₃ | 2 - 8.5 | Buffering agent | [8][9] |
General HPLC Method for Macrolide Quantification
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant and mycelium.
-
Extract both fractions with an equal volume of ethyl acetate.
-
Evaporate the solvent and reconstitute the extract in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Conditions (Starting Point):
Visualizations
Generalized Biosynthetic Pathway for a Macrolide Antibiotic
This compound is a macrolide, which is a class of polyketides. Its biosynthesis is carried out by a large, multi-enzyme complex called a Type I Polyketide Synthase (PKS). The following diagram illustrates a generalized pathway for the assembly of a polyketide chain by a Type I PKS.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Amycolatopsis aidingensis sp. nov., a Halotolerant Actinobacterium, Produces New Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 10. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Structure-Activity Relationship of Amycolatopsin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Amycolatopsins, a class of glycosylated polyketide macrolides produced by the actinobacterium Amycolatopsis sp., represent a promising scaffold for the development of new therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of naturally occurring Amycolatopsin analogs, focusing on their antimycobacterial and cytotoxic activities. The information presented herein is derived from key studies on Amycolatopsins A, B, and C, isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494.
Comparative Biological Activity of Amycolatopsin Analogs
The biological activities of Amycolatopsins A, B, and C have been evaluated against mycobacteria and mammalian cells to determine their therapeutic potential and selectivity. The key findings from these studies are summarized in the tables below.
Table 1: Antimycobacterial Activity of Amycolatopsin Analogs
| Compound | Structure | Target Organism | MIC (μg/mL) |
| Amycolatopsin A | Glycosylated macrolactone with a hydroxylated 6-Me group | Mycobacterium bovis (BCG) | Not Reported |
| Mycobacterium tuberculosis (H37Rv) | Not Reported | ||
| Amycolatopsin B | Glycosylated macrolactone | Mycobacterium bovis (BCG) | Inactive |
| Mycobacterium tuberculosis (H37Rv) | Inactive | ||
| Amycolatopsin C | Aglycone of this compound (hydrolyzed disaccharide) | Mycobacterium bovis (BCG) | Not Reported |
| Mycobacterium tuberculosis (H37Rv) | Not Reported |
Table 2: Cytotoxic Activity of Amycolatopsin Analogs
| Compound | Cell Line | IC50 (µM) |
| This compound | SW620 (human colon cancer) | 0.08[1] |
| NCI-H460 (human lung cancer) | 1.2[1] | |
| Amycolatopsin B | SW620 (human colon cancer) | 0.14[1] |
| NCI-H460 (human lung cancer) | 0.28[1] | |
| Amycolatopsin C | Mammalian cells | Low cytotoxicity[2] |
Key Structure-Activity Relationship Insights
Analysis of the biological data reveals critical structural features that govern the activity and selectivity of Amycolatopsin analogs:
-
Hydroxylation at the 6-Methyl Group is Crucial for Antimycobacterial Activity : Amycolatopsins A and C, which both possess a hydroxyl group on the 6-methyl moiety, exhibit selective inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv)[2]. In contrast, Amycolatopsin B, which lacks this hydroxylation, is inactive against these mycobacterial strains. This highlights the importance of this functional group for the antimycobacterial effect.
-
The Disaccharide Moiety Contributes Significantly to Cytotoxicity : The hydrolysis of the disaccharide moiety, as seen in Amycolatopsin C (the aglycone of this compound), leads to a significant reduction in cytotoxicity against mammalian cells[2]. This suggests that the sugar portion of the molecule is a key determinant of its toxicity to eukaryotic cells. This observation is pivotal for the design of less toxic and more selective antimycobacterial agents based on the Amycolatopsin scaffold.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Amycolatopsin analogs.
Antimycobacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against mycobacterial strains.
-
Inoculum Preparation : Mycobacterium bovis (BCG) or Mycobacterium tuberculosis (H37Rv) is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Compound Preparation : The Amycolatopsin analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of each compound are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth.
-
Inoculation and Incubation : The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are sealed and incubated at 37°C for a defined period (typically 7-14 days for mycobacteria).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic potential of a compound.
-
Cell Culture : Mammalian cells (e.g., a cancer cell line like SW620 or NCI-H460, or a non-cancerous cell line) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The Amycolatopsin analogs are dissolved in a suitable solvent and serially diluted in cell culture medium. The cells are then treated with these dilutions and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition and Incubation : After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Proposed Mechanism of Action and Signaling Pathway
Amycolatopsins are structurally related to the apoptolidin class of macrolides. Studies on apoptolidins have revealed that their mechanism of action involves the inhibition of mitochondrial F0F1-ATP synthase. This inhibition disrupts the mitochondrial membrane potential, leading to a decrease in cellular ATP production and the induction of apoptosis (programmed cell death). It is therefore plausible that Amycolatopsins exert their cytotoxic effects through a similar mechanism.
Caption: Proposed signaling pathway for Amycolatopsin-induced apoptosis.
Experimental Workflow for SAR Studies
The systematic evaluation of the structure-activity relationship of Amycolatopsin analogs follows a well-defined workflow, from the isolation or synthesis of the compounds to the final data analysis.
Caption: Experimental workflow for Amycolatopsin analog SAR studies.
Conclusion
The preliminary structure-activity relationship studies on the naturally occurring Amycolatopsins A, B, and C provide a solid foundation for the rational design of novel antimycobacterial agents. The key takeaways are the necessity of the 6-Me hydroxylation for antimycobacterial activity and the role of the disaccharide moiety in cytotoxicity. Future efforts should focus on the synthesis of analogs that retain the essential 6-Me hydroxyl group while modifying the glycosylation pattern or replacing the disaccharide with less toxic substituents to improve the therapeutic index. Such endeavors could lead to the development of potent and selective drugs to combat mycobacterial infections.
References
Unveiling the Antimicrobial Potential of Amycolatopsin A: A Comparative Analysis
For Immediate Release
In the ongoing quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, Amycolatopsin A, a glycosylated polyketide macrolide, has emerged as a compound of interest. This guide provides a comprehensive comparison of the antimicrobial spectrum of this compound with established antibiotics, vancomycin and daptomycin, supported by available experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.
Executive Summary
This compound, isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, demonstrates selective and potent activity against mycobacteria.[1] This targeted spectrum contrasts with the broad Gram-positive activity of the glycopeptide vancomycin and the cyclic lipopeptide daptomycin. While data on this compound's activity against a wide range of common bacterial and fungal pathogens is limited, its efficacy against Mycobacterium tuberculosis warrants further investigation, particularly in the context of rising tuberculosis drug resistance. The primary mechanism of action for many macrolides involves the inhibition of bacterial protein synthesis, a pathway that is a validated target for antibiotic development.
Comparative Antimicrobial Spectrum
The following table summarizes the in vitro activity of this compound, vancomycin, and daptomycin against a panel of clinically relevant microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
| Microorganism | This compound (µg/mL) | Vancomycin (µg/mL) | Daptomycin (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | No significant activity reported | 0.25 - 4.0 | ≤0.12 - 8 |
| Staphylococcus aureus (MRSA) | No significant activity reported | 1 - 138 | ≤1 |
| Enterococcus faecalis | No significant activity reported | - | ≤4 |
| Enterococcus faecium (VRE) | No significant activity reported | - | ≤4 |
| Streptococcus pneumoniae | No significant activity reported | - | - |
| Mycobacteria | |||
| Mycobacterium bovis (BCG) | Inhibitory activity reported[1] | - | - |
| Mycobacterium tuberculosis (H37Rv) | Inhibitory activity reported[1] | - | - |
| Gram-Negative Bacteria | No significant activity reported | Not active | Not active |
| Fungi | No significant activity reported | Not active | Not active |
Experimental Methodologies
The determination of the antimicrobial spectrum and potency of a novel compound is a critical step in its preclinical evaluation. A standardized and reproducible methodology is essential for generating reliable and comparable data. The workflow for validating the antimicrobial spectrum of a compound like this compound typically follows the procedures outlined by the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi. The following is a detailed protocol based on CLSI guidelines.
1. Inoculum Preparation:
-
Bacterial or fungal isolates are cultured on appropriate agar media to obtain fresh, pure colonies.
-
A suspension of the microorganism is prepared in a sterile saline or broth solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
2. Preparation of Antimicrobial Dilutions:
-
A stock solution of the antimicrobial agent is prepared in a suitable solvent.
-
Serial twofold dilutions of the antimicrobial agent are made in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plates are incubated at a temperature and duration appropriate for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).
4. Determination of MIC:
-
Following incubation, the plates are visually inspected for microbial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
5. Quality Control:
-
Reference strains with known MIC values for the antimicrobial agents being tested are included in each assay to ensure the accuracy and reproducibility of the results.
Below is a graphical representation of the experimental workflow for validating the antimicrobial spectrum.
Caption: A flowchart of the key steps in determining the antimicrobial spectrum.
Putative Mechanism of Action: Inhibition of Protein Synthesis
While the specific molecular target of this compound has not yet been definitively elucidated, as a macrolide antibiotic, it is hypothesized to function by inhibiting bacterial protein synthesis. This class of antibiotics typically binds to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain. This disruption of a fundamental cellular process ultimately leads to the cessation of bacterial growth and, in some cases, cell death.
The diagram below illustrates the general mechanism of action for macrolide antibiotics that inhibit protein synthesis.
References
Pioneering Research: A Comparative Guide to Investigating Cross-Resistance with Amycolatopsin A
An Objective Framework for Future Experimental Analysis
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
A critical first step in assessing cross-resistance is to determine the change in susceptibility to a panel of antibiotics after inducing resistance to Amycolatopsin A. The following table provides a template for presenting such data. In a hypothetical study, a bacterial strain (e.g., Staphylococcus aureus) would be subjected to increasing concentrations of this compound to select for resistant mutants. The MICs of the parent and resistant strains would then be determined for a range of antibiotics with different mechanisms of action.
Table 1: Hypothetical MIC Data for this compound-Resistant S. aureus
| Antibiotic | Antibiotic Class | Mechanism of Action | Parent Strain MIC (µg/mL) | This compound-Resistant Strain MIC (µg/mL) | Fold Change in MIC |
| This compound | Macrolide | Protein Synthesis Inhibition | 1 | 64 | 64 |
| Erythromycin | Macrolide | Protein Synthesis Inhibition | 2 | 128 | 64 |
| Clindamycin | Lincosamide | Protein Synthesis Inhibition | 0.5 | 32 | 64 |
| Vancomycin | Glycopeptide | Cell Wall Synthesis Inhibition | 1 | 1 | 0 |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase Inhibition | 0.25 | 0.25 | 0 |
| Rifampicin | Rifamycin | RNA Polymerase Inhibition | 0.015 | 0.015 | 0 |
| Linezolid | Oxazolidinone | Protein Synthesis Inhibition | 2 | 2 | 0 |
Experimental Protocols
Detailed and reproducible methodologies are paramount for generating high-quality, comparable data. The following protocols are adapted from established methods for antibiotic susceptibility testing and resistance induction.[4][5]
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Stock solutions of test antibiotics
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in MHB directly in the 96-well plates.
-
Dilute the standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[5] Each experiment should be performed in triplicate.
Induction of this compound Resistance
This protocol describes a method for generating resistant mutants through continuous exposure to sub-lethal concentrations of the antibiotic.
Materials:
-
This compound
-
Liquid culture medium (e.g., Tryptic Soy Broth - TSB)
-
Agar plates for colony isolation
Procedure:
-
Determine the initial MIC of this compound for the parent bacterial strain.
-
Inoculate a culture in TSB containing this compound at a concentration of 0.5x MIC.
-
Incubate with shaking at 37°C until the culture reaches the stationary phase.
-
Serially passage the culture daily into fresh TSB containing increasing concentrations of this compound (e.g., 1x, 2x, 4x MIC, etc.).
-
After a significant increase in the MIC is observed (e.g., >8-fold), plate the culture onto agar to isolate single colonies.
-
Confirm the resistance phenotype of individual isolates by re-determining the MIC of this compound.
-
The stability of the resistance can be assessed by passaging the resistant strain in antibiotic-free media for several generations and then re-testing the MIC.[4]
Cross-Resistance Testing
Once a stable this compound-resistant mutant is isolated, its susceptibility to other antibiotics is determined.
Procedure:
-
Using the broth microdilution method described above, determine the MICs for a panel of comparator antibiotics against both the original parent strain and the this compound-resistant strain.
-
The panel should include antibiotics from different classes to probe for specific and non-specific resistance mechanisms (as exemplified in Table 1).
-
Calculate the fold change in MIC for each antibiotic by dividing the MIC for the resistant strain by the MIC for the parent strain. A significant increase (typically ≥4-fold) suggests cross-resistance.
Visualizing Workflows and Potential Mechanisms
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Caption: Experimental workflow for inducing resistance to this compound and assessing cross-resistance.
A common mechanism of resistance to macrolide antibiotics is the modification of the ribosomal target site. The following diagram illustrates a hypothetical signaling pathway for this type of resistance, which could be investigated if cross-resistance to other protein synthesis inhibitors is observed.
Caption: Hypothetical mechanism of resistance to this compound via ribosomal modification.
By following the structured approach outlined in this guide, researchers can generate the critical data needed to understand the cross-resistance potential of this compound. This information is vital for the continued development of new antibiotics and for designing strategies to overcome the challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Amycolatopsin A
An In-Depth Guide for Researchers and Drug Development Professionals on the Cytotoxic Profile of Amycolatopsin A, with a Comparative Perspective on the Established Chemotherapeutic Agent, Doxorubicin.
Introduction
This compound, a novel glycosylated macrolactone derived from the actinomycete Amycolatopsis sp. MST-108494, has emerged as a compound of interest in the field of oncology research due to its potent cytotoxic activities. This guide provides a comprehensive comparison of the cytotoxic effects of this compound against various cancer cell lines, with a particular focus on human colon cancer (SW620) and lung cancer (NCI-H460) cells. To offer a relevant benchmark, its performance is contrasted with doxorubicin, a widely used chemotherapeutic drug. This analysis is supported by a summary of experimental data and detailed methodological protocols to aid in the design and interpretation of future studies.
Data Presentation: A Head-to-Head Comparison of Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the reported IC50 values for this compound and doxorubicin on two distinct human cancer cell lines. It is important to note that while the data for this compound originates from a single study, the IC50 values for doxorubicin represent a range from multiple studies, reflecting the inherent variability in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | SW620 | Colon Carcinoma | 0.08[1] |
| NCI-H460 | Lung Carcinoma | 1.2[1] | |
| Amycolatopsin B | SW620 | Colon Carcinoma | 0.14[1] |
| NCI-H460 | Lung Carcinoma | 0.28[1] | |
| Doxorubicin | SW620 | Colon Carcinoma | ~0.1 - 5.0 |
| NCI-H460 | Lung Carcinoma | ~0.01 - 1.0 |
Note: The IC50 values for doxorubicin are aggregated from multiple sources and may vary depending on the specific experimental conditions, such as exposure time and assay method.
The data indicates that this compound exhibits potent cytotoxicity against the SW620 human colon cancer cell line, with an IC50 value of 0.08 µM[1]. Its activity against the NCI-H460 lung cancer cell line is more moderate, with an IC50 of 1.2 µM[1]. For comparison, its structural analog, Amycolatopsin B, also demonstrates significant cytotoxic effects[1]. Notably, previous research has indicated that the glycoside moiety is crucial for the cytotoxic activity of these compounds, as Amycolatopsin C, which lacks this sugar component, displayed a 5- to 100-fold decrease in cytotoxicity.
Experimental Protocols: Methodologies for Assessing Cytotoxicity
The determination of IC50 values is paramount in assessing the cytotoxic potential of a compound. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability. This protocol is a generalized representation and may require optimization based on the specific cell line and compound being tested.
MTT Assay Protocol
1. Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound, doxorubicin) in culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The percentage of cell viability is calculated using the following formula:
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
The IC50 value is determined from this curve as the concentration of the compound that results in a 50% reduction in cell viability.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps involved in a typical cytotoxicity assay workflow.
Caption: Workflow of a standard MTT cytotoxicity assay.
Conclusion
References
A Head-to-Head Comparison of Amycolatopsin A and Other Amycolatopsis Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The genus Amycolatopsis is a rich source of clinically significant antibiotics. Among the diverse compounds produced by these bacteria, Amycolatopsin A, a glycosylated polyketide macrolide, has emerged as a molecule of interest due to its potent and selective activity. This guide provides a head-to-head comparison of this compound with other notable antibiotics derived from the Amycolatopsis genus, namely the glycopeptide vancomycin and the polyketide rifamycin. The information presented herein is supported by experimental data to aid in research and drug development decisions.
Executive Summary
This compound distinguishes itself with its highly selective and potent activity against Mycobacterium species, including the causative agent of tuberculosis. This contrasts with the broader Gram-positive spectrum of vancomycin and the broader antibacterial range of rifamycin, which also includes some Gram-negative coverage. Notably, this compound has been reported to exhibit low cytotoxicity towards mammalian cells, a crucial parameter in drug development. This guide will delve into the comparative antimicrobial profiles, cytotoxicity, and underlying mechanisms of action of these Amycolatopsis-derived antibiotics.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of an antibiotic is a critical determinant of its clinical utility. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and other selected Amycolatopsis antibiotics against a range of bacterial pathogens.
Table 1: Antimicrobial Spectrum of this compound and Comparators
| Antibiotic | Class | Primary Spectrum |
| This compound | Polyketide (Macrolide) | Mycobacterium species |
| Vancomycin | Glycopeptide | Gram-positive bacteria (including MRSA) |
| Rifamycin | Polyketide (Ansamycin) | Broad spectrum (Gram-positive, some Gram-negative, and Mycobacteria) |
| ECO-0501 | Polyketide | Gram-positive bacteria (including MRSA and VRE)[1] |
| Keratinimicins A & C | Glycopeptide | Gram-positive pathogens[2] |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism | This compound | Vancomycin | Rifamycin | Other Amycolatopsis Antibiotics |
| Mycobacterium bovis (BCG) | Selectively Inhibited [3] | - | - | - |
| Mycobacterium tuberculosis (H37Rv) | Selectively Inhibited [3] | - | - | - |
| Staphylococcus aureus | - | 0.78-1.58[1] | - | ECO-0501: 0.125-0.25[1][4] |
| MRSA | - | 1.58[1] | - | Kigamicins A-E: IC50 0.03-0.22 µM[1] |
| Enterococcus faecalis | - | - | - | Keratinimicins A & C: Akin to vancomycin[2] |
| Gram-negative bacteria | Not active[5] | Generally not active | Variable activity | Pradimicin-IRD: Active[6] |
Note: A direct head-to-head study of this compound against a broad panel of bacteria is not publicly available. The data for this compound is primarily focused on its anti-mycobacterial activity.
Cytotoxicity Profile
A favorable therapeutic index, characterized by high efficacy against pathogens and low toxicity to host cells, is paramount for any antibiotic candidate. This compound has been noted for its low cytotoxicity.
Table 3: Comparative Cytotoxicity (IC50 in µM)
| Cell Line | This compound | Vancomycin | Rifamycin |
| Human Colon Cancer (SW620) | 0.08[1] | - | - |
| Human Lung Cancer (NCIH-460) | 1.2[1] | - | - |
| Various Mammalian Cells | Low Cytotoxicity [3] | Cytotoxic effects observed at high concentrations[5][7][8] | Cytotoxicity observed at concentrations above 50 µg/mL[9] |
Mechanism of Action
Understanding the mechanism of action is crucial for predicting efficacy, potential resistance mechanisms, and for guiding further drug development.
-
This compound : As a polyketide macrolide, its mechanism is yet to be fully elucidated but is distinct from the cell wall synthesis inhibition of glycopeptides or the RNA polymerase inhibition of ansamycins.
-
Vancomycin : This glycopeptide antibiotic inhibits the polymerization of peptidoglycan in the bacterial cell wall by binding to the D-Ala-D-Ala termini of the peptide side chains.
-
Rifamycin : This ansamycin antibiotic inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific details, please refer to the cited literature.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antibiotic Solutions : A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation : The test bacterium is cultured to a standardized density (e.g., 0.5 McFarland standard).
-
Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT reagent is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Visualizing Key Concepts
The following diagrams illustrate important concepts related to the antibiotics discussed.
References
- 1. mdpi.com [mdpi.com]
- 2. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amycolatopsins A–C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toxic Effect of Vancomycin on Viability and Functionality of Different Cells Involved in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical vancomycin and its effect on survival and migration of osteoblasts, fibroblasts, and myoblasts: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
Amycolatopsin A: A Potent Contender in the Fight Against Gram-Positive Pathogens
A comparative analysis of Amycolatopsin A against established Gram-positive antibiotics, offering researchers and drug development professionals a data-driven overview of its potential.
In the ongoing battle against antimicrobial resistance, the discovery of novel antibiotics with potent activity against multidrug-resistant Gram-positive bacteria is paramount. This compound, a polyketide macrolide antibiotic, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound against well-established Gram-positive antibiotics: vancomycin, daptomycin, linezolid, and methicillin. The comparative analysis is based on available in vitro data, focusing on the minimum inhibitory concentration (MIC) against key pathogens.
Executive Summary of Comparative Efficacy
This compound has demonstrated exceptional in vitro activity against a range of Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1] The available data indicates that its potency is comparable, and in some instances superior, to that of last-resort antibiotics.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following tables summarize the MIC values of this compound and comparator antibiotics against critical Gram-positive pathogens. It is important to note that the MIC values for this compound are derived from a specific study and may not be directly comparable to the wider range of data available for the other antibiotics due to potential variations in experimental methodologies across different studies.
Table 1: Comparative MIC (µg/mL) Against Staphylococcus aureus
| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| This compound | Not explicitly reported | 0.006 - 0.1 [1] |
| Vancomycin | 0.5 - 2 | 1 - 2 |
| Daptomycin | 0.25 - 1 | 0.25 - 1 |
| Linezolid | 1 - 4 | 1 - 4 |
| Methicillin | ≤ 2 (Susceptible) | ≥ 4 (Resistant) |
Table 2: Comparative MIC (µg/mL) Against Enterococcus faecalis
| Antibiotic | Enterococcus faecalis |
| This compound | 0.006 - 0.1 [1] |
| Vancomycin | 1 - 4 |
| Daptomycin | 1 - 4 |
| Linezolid | 1 - 4 |
Table 3: Comparative MIC (µg/mL) Against Streptococcus pneumoniae
| Antibiotic | Streptococcus pneumoniae |
| This compound | Not explicitly reported |
| Vancomycin | ≤ 1 |
| Daptomycin | ≤ 0.5 |
| Linezolid | 0.5 - 2 |
Mechanism of Action: Targeting Bacterial Protein Synthesis
This compound is believed to exert its antibacterial effect by inhibiting protein synthesis. Evidence suggests that it targets the 50S subunit of the bacterial ribosome, thereby preventing the formation of functional proteins essential for bacterial survival.[1] This mechanism is shared with other well-known antibiotics like macrolides and linezolid.
Figure 1: Proposed mechanism of action of this compound.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing an antibiotic's potency. The data presented in this guide is primarily based on the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a serial two-fold dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Figure 2: Workflow for MIC determination by broth microdilution.
Conclusion
This compound demonstrates remarkable in vitro potency against key Gram-positive pathogens, including multidrug-resistant strains. Its low MIC values suggest that it could be a valuable addition to the arsenal of antibiotics used to treat serious Gram-positive infections. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, safety profile, and spectrum of activity. The data presented in this guide provides a strong rationale for the continued investigation of this compound as a potential next-generation antibiotic.
References
In Vivo Efficacy of Amycolatopsin A: A Comparative Analysis
An objective guide for researchers, scientists, and drug development professionals on the current understanding of Amycolatopsin A's in vivo efficacy, contextualized with comparative data from other anti-tuberculosis agents.
Executive Summary
This compound, a macrolide produced by the actinomycete Amycolatopsis sp. MST-108494, has been identified as a compound with potential activity against Mycobacterium tuberculosis[1]. However, to date, specific in vivo efficacy studies, including data from animal models, pharmacokinetic profiles, and detailed experimental protocols for this compound, have not been published in the available scientific literature. This guide provides a summary of the currently known information about this compound and presents a comparative framework using in vivo data from other anti-tuberculosis compounds to offer a contextual understanding of the parameters used to evaluate the potential efficacy of new therapeutic agents.
This compound: Current Knowledge
Amycolatopsins A, B, and C are novel glycosylated macrolactones isolated from Amycolatopsis sp. MST-108494, a soil-derived actinomycete[1]. While initial screenings have indicated activity against M. tuberculosis, comprehensive in vivo studies to determine its therapeutic potential are not yet available in the public domain. The mechanism of action of this compound has also not been elucidated.
Comparative In Vivo Efficacy of Anti-Tuberculosis Agents
To provide a relevant comparative context, this section summarizes the in vivo efficacy of two other anti-tuberculosis agents, Salicyl-AMS and Amikacin, for which experimental data is available.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of Salicyl-AMS and Amikacin in a murine model of tuberculosis.
| Compound | Animal Model | Dosing Regimen | Treatment Duration | Efficacy (Log10 CFU Reduction in Lungs vs. Control) | Reference |
| Salicyl-AMS | Mice (intraperitoneal injection) | 5.6 mg/kg | 2 weeks | 0.87 | [2] |
| 16.7 mg/kg | 2 weeks | 1.10 | [2] | ||
| Amikacin | Mice (intravenous infection) | Daily | 90 days | Suppressive (did not eradicate bacilli) | [3] |
| Isoniazid (Control) | Mice (intravenous infection) | Daily | 90 days | Eradicated tubercle bacilli | [3] |
Note: Direct comparison is challenging due to differences in experimental protocols, including administration routes and treatment durations.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the comparator compounds.
In Vivo Efficacy of Salicyl-AMS in a Murine Tuberculosis Model
-
Animal Model: Mice were used as the animal model for this study.
-
Infection: Mice were infected with Mycobacterium tuberculosis.
-
Treatment Groups:
-
Untreated control group.
-
Low-dose group receiving 5.6 mg/kg of Salicyl-AMS.
-
High-dose group receiving 16.7 mg/kg of Salicyl-AMS.
-
-
Administration: Salicyl-AMS was administered via intraperitoneal injection.
-
Duration: The treatment was carried out for a period of up to 4 weeks.
-
Efficacy Evaluation: The efficacy of the treatment was determined by measuring the colony-forming unit (CFU) burden in the lungs of the mice at 2 and 4 weeks post-treatment. A significant reduction in the lung CFU burden compared to the untreated group was considered indicative of efficacy[2].
In Vivo Efficacy of Amikacin in a Murine Tuberculosis Model
-
Animal Model: Mice were used for this experimental tuberculosis study.
-
Infection: Mice were infected intravenously with Mycobacterium tuberculosis H37Rv.
-
Treatment Groups:
-
Amikacin-treated group.
-
Streptomycin-treated group.
-
Isoniazid-treated group.
-
Kanamycin-treated group.
-
-
Administration: The drugs were administered daily.
-
Duration: The treatment duration was 90 days.
-
Efficacy Evaluation: The extent of pulmonary disease was recorded, and the number of tubercle bacilli in the lungs was enumerated at 30, 60, and 90 days post-infection[3].
Illustrative Signaling Pathway and Experimental Workflow
As the mechanism of action for this compound is unknown, a diagram illustrating the mycobactin biosynthesis pathway, which is the target of the comparator compound Salicyl-AMS, is provided below as an example of a relevant anti-tuberculosis drug target pathway.
Caption: Inhibition of Mycobactin Biosynthesis by Salicyl-AMS.
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of a novel anti-tuberculosis compound.
Caption: General Workflow for In Vivo Efficacy Studies.
Conclusion and Future Directions
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of amikacin against Mycobacteria in vitro and in murine tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of Amycolatopsin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the molecular target of Amycolatopsin A, a potent natural product with significant biological activity. While a definitive molecular target remains to be conclusively identified, compelling evidence points towards the inhibition of protein synthesis. This document summarizes the available experimental data, compares this compound with other relevant compounds, and provides detailed experimental protocols for key assays.
Executive Summary
This compound, a secondary metabolite produced by Amycolatopsis species, has demonstrated potent cytotoxic effects against various cancer cell lines. Preliminary investigations into its mechanism of action, primarily through studies of structurally related compounds, suggest that its primary molecular target is likely the 50S ribosomal subunit , leading to the inhibition of bacterial and eukaryotic protein synthesis. This guide will delve into the evidence supporting this hypothesis, present comparative bioactivity data, and outline the methodologies used to assess its effects.
Quantitative Bioactivity Data
The cytotoxic activity of this compound and its analogue, Amycolatopsin B, has been evaluated against human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potent anti-proliferative effects.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | SW620 | Human Colon Cancer | 0.08[1] |
| NCIH-460 | Human Lung Cancer | 1.2[1] | |
| Amycolatopsin B | SW620 | Human Colon Cancer | 0.14[1] |
| NCIH-460 | Human Lung Cancer | 0.28[1] |
Hypothesized Molecular Target and Signaling Pathway
The prevailing hypothesis for the molecular target of this compound is the 50S subunit of the ribosome. This is based on studies of the related thiazolyl peptide antibiotic, MJ347-81F4 A, which was also isolated from an Amycolatopsis species. The proposed mechanism involves the binding of this compound to the 50S ribosomal subunit, which subsequently stalls protein synthesis. This inhibition of protein translation is a critical process for cell viability and proliferation, explaining the potent cytotoxic effects observed in both bacteria and cancer cells.
References
Safety Operating Guide
Prudent Disposal of Amycolatopsin A: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Amycolatopsin A based on established protocols for handling cytotoxic compounds in a research setting. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must consult the SDS for this compound and adhere to all institutional and local environmental health and safety (EHS) regulations.
This compound, a glycosylated polyketide macrolide, has demonstrated selective cytotoxicity against various mammalian cell lines.[1][2] Due to its potential hazard, all materials contaminated with this compound must be handled and disposed of as cytotoxic waste.[3][4] Proper waste management is critical to protect laboratory personnel, the public, and the environment.[3]
Personal Protective Equipment (PPE) and Waste Segregation
Consistent use of appropriate PPE is the first line of defense against exposure to cytotoxic agents. Waste generated from experiments involving this compound must be segregated at the point of use to ensure safe and compliant disposal.[5]
| Item Category | Required PPE | Waste Container Type | Disposal Notes |
| Handling Pure Compound & Preparing Solutions | Double chemotherapy-grade gloves, disposable gown, safety glasses with side shields, N95 respirator | Designated cytotoxic sharps container (for vials, etc.) | All activities should be performed in a certified chemical fume hood or biological safety cabinet. |
| Contaminated Labware (pipette tips, tubes, flasks) | Lab coat, single pair of gloves, safety glasses | Labeled "Cytotoxic Waste" bin with a thick, leak-proof liner (often yellow or specifically marked) | Do not overfill containers; seal when three-quarters full.[5] |
| Liquid Waste (media, buffers) | Lab coat, single pair of gloves, safety glasses | Labeled, leak-proof hazardous waste container for cytotoxic liquids | Do not dispose of liquid cytotoxic waste down the drain.[5] Chemical deactivation may be an option if incineration is not available, but this must be done according to institutional protocols.[3] |
| Contaminated PPE (gloves, gown, etc.) | N/A | Labeled "Cytotoxic Waste" bin with a thick, leak-proof liner | Carefully remove and dispose of PPE immediately after handling the compound to prevent cross-contamination.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of waste contaminated with this compound.
2.1. Waste Segregation at the Source
-
Immediately after use, discard all contaminated solid items, such as pipette tips, microfuge tubes, and gloves, into a designated, clearly labeled cytotoxic waste container.
-
Collect all contaminated liquid waste in a dedicated, sealed, and labeled hazardous chemical waste container.
-
Place all sharps, including needles and contaminated glass vials, directly into a puncture-proof, red-colored sharps container designated for cytotoxic waste.[3][6]
2.2. Container Management
-
Ensure all waste containers are kept closed when not in use.
-
Do not fill containers beyond the indicated fill line, typically about three-quarters full.[5]
-
Securely seal all containers before moving them from the work area.
2.3. Decontamination of Work Surfaces
-
Prepare a decontamination solution as per your institution's guidelines. A common procedure involves a two-step process:
-
Dispose of all cleaning materials as cytotoxic waste.
2.4. Final Disposal and Documentation
-
Transport the sealed waste containers to your institution's designated hazardous waste accumulation area.
-
Complete all necessary hazardous waste labels and documentation as required by your EHS department.
-
Arrange for pickup and final disposal by trained EHS personnel or a certified hazardous waste contractor.[5]
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated during research with this compound.
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
References
Essential Safety and Operational Guidance for Handling Amycolatopsin A
Amycolatopsin A, a glycosylated polyketide isolated from Amycolatopsis sp., has demonstrated selective inhibition of M. bovis and M. tuberculosis and exhibits cytotoxicity toward mammalian cells.[1][2] Due to its cytotoxic nature, appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize exposure risk.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[3] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect eyes from splashes and solid particles.[3] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended). A disposable lab coat or gown, preferably polyethylene-coated. | To prevent skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | To be used when handling the powder outside of a certified chemical fume hood or if dust generation is likely. |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational and Disposal Plans
A clear operational and disposal plan is essential for the safe handling of this compound.
Operational Plan
| Step | Procedure |
| Preparation | Work should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Ensure all necessary PPE is worn correctly before handling the compound. |
| Handling | Handle this compound as a potent compound. Avoid generating dust when working with the solid form. Use tools and techniques that minimize aerosolization. |
| Storage | Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Access should be restricted to authorized personnel. |
Disposal Plan
As this compound is an antibiotic, all waste should be treated as hazardous chemical waste.[4]
| Waste Type | Disposal Method |
| Contaminated PPE and Labware | Collect all disposable items (gloves, gowns, pipette tips, etc.) in a designated, labeled hazardous waste container. |
| Stock Solutions | Collect stock solutions in an approved container for hazardous chemical waste. Do not pour down the drain.[4] |
| Spill Material | In the event of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste. |
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's safety committee. All procedures should aim to minimize the creation of aerosols and dust.
Visual Workflow and Emergency Protocols
The following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response to a spill or exposure.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
